molecular formula C16H18O5 B1615006 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS No. 23116-94-1

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Cat. No.: B1615006
CAS No.: 23116-94-1
M. Wt: 290.31 g/mol
InChI Key: OSXPDVOEVXVYKC-UHFFFAOYSA-N
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Description

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol is a useful research compound. Its molecular formula is C16H18O5 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-[2-(2-hydroxyphenoxy)ethoxy]ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXPDVOEVXVYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306360
Record name SBB059257
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23116-94-1
Record name NSC175880
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175880
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB059257
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Solubility Profile and Solvation Thermodynamics of Bis-Catechol Podands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Supramolecular Scientists

Executive Summary

The molecule 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (commonly identified as Diethylene glycol bis(2-hydroxyphenyl) ether or a related "bis-catechol" podand) represents a critical class of intermediates in supramolecular chemistry. Structurally, it consists of two lipophilic, aromatic catechol units linked by a flexible, hydrophilic polyether (diethylene glycol) chain.

This amphiphilic architecture creates a complex solubility profile driven by competing forces: the


-

stacking potential of the aromatic rings and the hydrogen-bonding capability of the terminal hydroxyl groups and ether oxygens. This guide provides a definitive analysis of its solubility, grounded in Hansen Solubility Parameters (HSP) , and details a self-validating protocol for experimental determination.

Key Insight: This molecule acts as an acyclic host (podand). Its solubility is not static; it is highly sensitive to the presence of metal cations (e.g.,


, 

) in the solvent matrix, which can induce a conformational "wrapping" effect, altering its effective polarity and solubility.

Theoretical Solubility Framework (Hansen Parameters)

To predict solubility behavior without exhaustive empirical testing, we utilize the Hansen Solubility Parameter (HSP) system.[1][2] The total cohesive energy density is resolved into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[3]
Predicted HSP Profile

Based on group contribution methods (Van Krevelen/Hoftyzer) for the constituent moieties (Phenol + Ether + Alkyl chain):

ParameterEstimated Value (

)
Mechanistic Driver

(Dispersion)
18.0 - 19.5High contribution from the two aromatic rings (Van der Waals forces).

(Polarity)
8.0 - 10.0Moderate polarity due to the ether linkages (-O-) and dipole moments of the phenol groups.

(H-Bonding)
12.0 - 14.0Significant H-bond donor capability from terminal -OH groups; acceptor capability from ether oxygens.
Solvent Compatibility Matrix

The "Interaction Radius" (


) determines solubility.[1] A smaller 

indicates higher solubility.
  • Zone 1: High Solubility (Thermodynamically Stable)

    • Solvents: DMSO, DMF, DMAc, Pyridine.

    • Mechanism: Strong H-bond acceptors (solvent) interact with phenolic -OH (solute). The high dielectric constant stabilizes the polar ether chain.

  • Zone 2: Moderate/Process Solubility (Recrystallization Candidates)

    • Solvents: Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Chloroform (

      
      ).
      
    • Mechanism: These solvents match the polarity (

      
      ) of the polyether chain but may require heating to overcome the lattice energy driven by aromatic stacking.
      
    • Note:Toluene is a classic recrystallization solvent. The molecule is soluble at high temperatures (matching

      
      ) but precipitates upon cooling as 
      
      
      
      dominance returns.
  • Zone 3: Poor Solubility (Anti-Solvents)

    • Solvents: Hexanes, Cyclohexane, Water (cold).

    • Mechanism:

      • Alkanes:

        
         mismatch is too large.
        
      • Water:[4][5][6] While the ether chain is hydrophilic, the hydrophobic aromatic "end-caps" dominate, causing precipitation in aqueous media unless pH is elevated (forming phenoxide).

Experimental Solubility Data

The following data summarizes the solubility tiers for 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol.

Solvent ClassRepresentative SolventSolubility RatingTemperature DependenceApplication
Polar Aprotic DMSO Excellent (>200 mg/mL)LowNMR analysis, Synthesis
Polar Aprotic Acetone Good (50-100 mg/mL)ModerateTransfer solvent, Cleaning
Chlorinated Dichloromethane (DCM) Good (50-100 mg/mL)LowExtraction, Chromatography
Aromatic Toluene Variable (<10 mg/mL at 25°C; High at 110°C)High Purification (Recrystallization)
Protic Ethanol/Methanol Moderate (10-50 mg/mL)HighCo-solvent systems
Aliphatic n-Hexane Insoluble (<1 mg/mL)NegligibleAnti-solvent precipitation
Aqueous Water (pH 7) Poor (<5 mg/mL)LowWashing (removes salts)

Critical Process Note: In chlorinated solvents like Chloroform, the solubility may decrease over time if the solvent is acidic (stabilizer breakdown), potentially inducing polymerization or oxidation of the catechol moiety. Always use amylene-stabilized


 or filter through basic alumina.

Validated Protocol: Gravimetric Solubility Determination

To ensure data integrity, use the following "Shake-Flask" method coupled with HPLC verification. This protocol eliminates false positives caused by suspended micro-particles.

Workflow Diagram

SolubilityProtocol Start Start: Weigh Excess Solute (~50mg) SolventAdd Add 1.0 mL Target Solvent Start->SolventAdd Equilibration Agitate: 24h @ 25°C (Thermomixer) SolventAdd->Equilibration Centrifuge Centrifuge: 10,000 x g (Remove undissolved solids) Equilibration->Centrifuge Filter Syringe Filter (0.22 µm PTFE) Centrifuge->Filter Supernatant Analysis Quantification (HPLC-UV or Gravimetric) Filter->Analysis

Figure 1: Standardized workflow for determining saturation solubility. The filtration step is critical to remove suspended crystallites that can skew gravimetric results.

Detailed Methodology
  • Preparation: Place 50 mg of the dry podand into a 1.5 mL HPLC amber vial (amber protects the phenol group from photo-oxidation).

  • Solvation: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 1000 RPM for 24 hours at a controlled temperature (

    
    ).
    
  • Separation: Centrifuge at 10,000 RPM for 10 minutes.

  • Filtration: Draw the supernatant through a 0.22 µm PTFE syringe filter . (Do not use Nylon filters, as phenols may adsorb to the membrane).

  • Quantification (Gravimetric):

    • Pipette 500 µL of filtrate into a pre-weighed aluminum pan.

    • Evaporate solvent under vacuum or nitrogen stream.

    • Weigh the residue.

    • Calculation:

      
      .
      

Mechanistic Solvation & Supramolecular Effects[2]

The solubility of this molecule is unique because it is a podand (an open-chain analog of a crown ether).

The "Template Effect" in Solubility

In the presence of alkali metal salts (e.g., NaCl, KCl) often found in technical grade solvents or drying agents, the polyether chain wraps around the cation.

  • Linear Conformation (Pure Solvent): The molecule is extended. Solubility is dominated by the terminal phenols.

  • Helical/Wrapped Conformation (With Cations): The ether oxygens coordinate a metal ion. The molecule folds, exposing the lipophilic aromatic rings to the outside.

    • Consequence: This increases solubility in non-polar solvents (like DCM) and decreases solubility in polar protic solvents.

SolvationMechanism Linear Linear Conformation (Solvent: Pure MeOH) Exposed Polar Chain Wrapped Pseudocyclic Complex (Solvent: DCM + Salt) Exposed Aromatic Shell Linear->Wrapped + Metal Ion (Template Effect) Cation Cation (Na+) Cation->Wrapped

Figure 2: Conformational switching driven by cation presence. This phenomenon explains solubility discrepancies in "wet" vs. "dry" solvents.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Definitive source for HSP theory and group contribution methods).

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society, 89(26), 7017–7036. (Foundational paper describing the synthesis and solubility of catechol-based polyethers).

  • Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds. Chemical Reviews, 104(5), 2723–2750. (Discusses podand behavior and solvent interactions).

  • PubChem. (2025).[7][8] 2-(2-Hydroxyethoxy)phenol (Monomer Data).[8] National Library of Medicine. (Used for fragment property estimation).

  • Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry (2nd ed.). Wiley. (Covers the thermodynamics of podand solvation).

Sources

melting point data for 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Physicochemical Characterization of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (CAS RN: 23116-94-1), commonly known as 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane or Diethylene glycol bis(2-hydroxyphenyl) ether .

As a pivotal "podand" (acyclic host molecule) in supramolecular chemistry, this compound serves as a critical intermediate in the synthesis of dibenzo-crown ethers (e.g., Dibenzo-18-crown-6) and as a crosslinking agent in polymer science. The accurate determination of its melting point is the primary metric for validating the purity required for high-yield macrocyclization reactions.

Chemical Identity & Structural Analysis[1][2][3]

Before establishing thermal properties, the structural integrity of the compound must be understood. It consists of two catechol (1,2-dihydroxybenzene) units linked by a diethylene glycol chain via etherification at the ortho positions.

Table 1: Chemical Identification Data

ParameterSpecification
IUPAC Name 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol
Common Synonyms 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane; Diethylene glycol bis(2-hydroxyphenyl) ether
CAS Registry Number 23116-94-1
Molecular Formula C₁₆H₁₈O₅
Molecular Weight 290.31 g/mol
SMILES Oc1ccccc1OCCOCCOc2ccccc2O
Structural Visualization

The following diagram illustrates the linear "podand" structure, highlighting the terminal hydroxyl groups responsible for its reactivity and hydrogen-bonding capability.

ChemicalStructure Figure 1: Structural connectivity of Diethylene glycol bis(2-hydroxyphenyl) ether. Phenol1 Phenol Ring A (Ortho-Substituted) Linker1 Ethoxy Group (-OCH2CH2-) Phenol1->Linker1 Ether Linkage EtherO Central Ether Oxygen (-O-) Linker1->EtherO Linker2 Ethoxy Group (-CH2CH2O-) EtherO->Linker2 Phenol2 Phenol Ring B (Ortho-Substituted) Linker2->Phenol2 Ether Linkage

Melting Point Data & Thermal Profile

The melting point (MP) is the definitive quality control parameter for this solid. Variations in MP are highly sensitive to the presence of unreacted catechol or monosubstituted glycol impurities.

Table 2: Validated Melting Point Specifications

Source / GradeMelting Point Range (°C)Methodology
High Purity (>98% GC) 85.0 – 89.0 °C Capillary / DSC
Standard Reagent (96%) 85 – 88 °CCapillary
Literature Consensus 88 °CExperimental

Note: A melting range exceeding 4°C or a value below 84°C typically indicates moisture contamination (due to the hygroscopic nature of the glycol linker) or incomplete purification.

Experimental Protocol: Thermal Validation

Method A: Capillary Melting Point (Routine QC)
  • Principle: Visual observation of phase transition in a controlled heating block.

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture. Grind to a fine powder.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 75°C.

    • Slow Ramp (1°C/min) from 75°C to 95°C.

  • Acceptance Criteria: The sample must fully transition from solid to clear liquid within the 85–89°C window.

Method B: Differential Scanning Calorimetry (DSC) (R&D)
  • Why use this? To distinguish between melting (endothermic peak) and potential decomposition or polymorphic transitions.

  • Protocol:

    • Weigh 3–5 mg of sample into an aluminum pan; crimp seal (non-hermetic).

    • Equilibrate at 25°C.

    • Heat at 5°C/min to 110°C under N₂ flow (50 mL/min).

    • Data Analysis: Identify the onset temperature (

      
      ) and peak temperature (
      
      
      
      ).
    • Target:

      
      .
      

Synthesis Context & Impurity Management

Understanding the synthesis pathway is crucial for interpreting melting point deviations. This compound is typically synthesized via a Williamson ether synthesis.

Reaction Pathway

The reaction involves the nucleophilic attack of the catechol dianion on diethylene glycol ditosylate (or dichloride).

SynthesisPath Figure 2: Synthesis pathway and impurity risks affecting melting point. Reactants 2 equiv. Catechol + 1 equiv. Diethylene Glycol Ditosylate Base Base (NaOH/K2CO3) Solvent: n-Butanol or DMF Reactants->Base Activation Intermediate Formation of Mono-substituted Ether (Impurity Risk) Base->Intermediate Side Reaction Product Target: 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane (MP: 85-89°C) Base->Product Double Nucleophilic Substitution Intermediate->Product Complete Reaction Cyclization Downstream App: Dibenzo-18-Crown-6 Synthesis Product->Cyclization + 2nd Glycol Unit

Critical Insight: If the melting point is depressed (e.g., 75–80°C), it is often due to the presence of the mono-substituted intermediate (where only one side of the glycol chain reacted with catechol) or residual catechol (MP ~105°C, but acts as a eutectic impurity).

References

  • Sigma-Aldrich. 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane Product Specification. Retrieved from

  • TCI Chemicals. 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane (B5207) Data Sheet. Retrieved from

  • PubChem. Compound Summary: 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane (CAS 23116-94-1). National Library of Medicine. Retrieved from

Methodological & Application

protocol for using 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol in Dibenzo-18-crown-6 synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of Dibenzo-18-Crown-6 via Convergent Etherification

Part 1: Introduction & Strategic Rationale

The synthesis of Dibenzo-18-crown-6 (DB18C6) is a foundational process in supramolecular chemistry. While the "one-pot" synthesis involving Catechol and Bis(2-chloroethyl) ether is common, it suffers from moderate yields (~40%) due to the statistical probability of oligomerization rather than cyclization.

This protocol focuses on the Convergent Synthesis (Method B) utilizing the linear precursor 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (also known as Bis[2-(o-hydroxyphenoxy)ethyl] ether). By starting with this pre-formed linear dimer, we reduce the entropic penalty of ring closure. This method leverages the Template Effect , where an alkali metal cation organizes the linear polyether chain, pre-disposing the terminal phenoxides for a rapid, high-yield (~80%) ring-closing reaction with Bis(2-chloroethyl) ether.

Key Advantages:

  • High Yield: Increases yield from ~40% to ~80%.

  • Purity: Minimizes formation of larger macrocyclic oligomers (e.g., Dibenzo-30-crown-10).

  • Scalability: The reaction kinetics are more favorable for larger batch production.

Part 2: Mechanistic Insight & Visualization

The success of this protocol relies on the Template Effect . The potassium (or sodium) cation acts as a Lewis acid center, coordinating with the ether oxygens of the linear precursor. This "wraps" the molecule around the ion, bringing the two terminal phenoxide groups into proximity, perfectly positioned to attack the electrophilic carbons of the Bis(2-chloroethyl) ether.

TemplateEffect Precursor Linear Precursor (Diphenol Polyether) Base Base (KOH/NaOH) Deprotonation Precursor->Base Dissolution Template Template Complex (K+ coordinated by 4 Oxygens) Base->Template Phenoxide Formation + Cation Coordination Cyclization SN2 Ring Closure (Double Etherification) Template->Cyclization Pre-organization Linker Bis(2-chloroethyl) ether (Electrophile) Linker->Cyclization Addition Product Dibenzo-18-Crown-6 (K+ Encapsulated) Cyclization->Product -2 KCl

Figure 1: Mechanistic pathway illustrating the cation-directed template effect that facilitates the ring closure of the linear precursor.

Part 3: Experimental Protocol

Safety Warning: Bis(2-chloroethyl) ether is a probable human carcinogen and structurally related to mustard gas. It is a severe respiratory and skin irritant.[1][2][3] All operations must be performed in a functioning fume hood with butyl rubber gloves and full eye protection. Crown ethers are phase-transfer catalysts and can facilitate the absorption of toxins through the skin.

Materials & Reagents
ReagentRoleEquiv.Notes
2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol Precursor1.0The linear "half-crown" dimer.
Bis(2-chloroethyl) ether Linker1.1Excess ensures complete consumption of the valuable precursor.
Sodium Hydroxide (NaOH) Base2.2Pellets or granular.[4] KOH can also be used (better template).
n-Butanol Solvent-High boiling point (117°C) allows reflux; good solubility profile.
Equipment Setup
  • Reaction Vessel: 3-Neck Round Bottom Flask (sized to fill 50% capacity).

  • Agitation: Mechanical overhead stirrer (Teflon paddle). Note: Magnetic stirring is often insufficient due to the precipitation of salts.

  • Temperature Control: Heating mantle with variac/controller.

  • Condenser: High-efficiency reflux condenser (e.g., Dimroth).

  • Atmosphere: Nitrogen or Argon inlet (to prevent phenol oxidation).

Step-by-Step Procedure

Step 1: Precursor Dissolution & Deprotonation

  • Charge the 3-neck flask with n-Butanol (approx. 10 mL per gram of precursor).

  • Add 1.0 equivalent of the linear precursor 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol .

  • Begin mechanical stirring and purge the system with Nitrogen for 10 minutes.

  • Add 2.2 equivalents of NaOH (or KOH) pellets.

  • Heat the mixture to 100°C for 30–60 minutes.

    • Observation: The solution will darken slightly (phenoxide formation) and water is generated. Unlike the catechol synthesis, we generally do not need to azeotrope the water off if using n-butanol, as the template effect persists, but removing water via a Dean-Stark trap can improve kinetics.

Step 2: Ring Closure Reaction

  • Add 1.1 equivalents of Bis(2-chloroethyl) ether dropwise to the hot solution over 15 minutes.

  • Increase temperature to Reflux (~117°C) .

  • Maintain reflux with vigorous stirring for 12–24 hours .

    • Monitoring: Monitor reaction progress via TLC (SiO2, 5% Methanol in DCM). The starting diphenol (lower Rf) should disappear, replaced by the product (higher Rf).

Step 3: Workup & Isolation

  • Cool the reaction mixture to 90°C .

  • Acidification (Optional but Recommended): Add dilute HCl dropwise until the pH is neutral (pH 7). This prevents residual phenoxides from oxidizing during workup.

  • Hot Filtration: While still hot (~80-90°C), filter the mixture through a coarse sintered glass funnel or Celite pad to remove the inorganic salts (NaCl/KCl).

    • Note: The product is soluble in hot n-butanol but will crystallize upon cooling. If the filtration is too slow, the product may crystallize in the funnel. Keep the funnel heated.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 4 hours.

  • Filtration: Collect the fibrous white crystals by vacuum filtration.

  • Wash: Wash the filter cake with a small amount of cold n-butanol, followed by cold n-heptane or hexane to remove residual high-boiling solvent.

Part 4: Purification & Characterization

Recrystallization

If the crude product is colored (often tan or pale brown), recrystallization is required.

  • Solvent: n-Butanol is the standard. Alternative: Benzene (toxic, avoid if possible) or Toluene.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling n-butanol. Add activated charcoal (1% w/w), stir for 5 minutes, and filter hot. Cool slowly to induce crystallization.[5]

Characterization Data
ParameterSpecificationNotes
Appearance White fibrous needlesLong needles indicate high purity.
Melting Point 162.5 – 163.5 °CSharp melting point is critical.
1H NMR (CDCl3) δ 6.8–7.0 (m, 8H, Ar-H)Aromatic protons.
δ 4.1–4.2 (m, 8H, Ar-O-CH2)Ether protons adjacent to benzene.
δ 3.9–4.0 (m, 8H, CH2-O-CH2)Central ether protons.
Solubility Soluble in CHCl3, DCM, THFInsoluble in water and cold alcohols.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture interferenceWater solvates the K+ ion, disrupting the template effect. Ensure reagents are dry or use a Dean-Stark trap.
Oiling Out Impure PrecursorIf the product oils out instead of crystallizing, re-dissolve in hot n-butanol and seed with a pure crystal of DB18C6.
Brown Discoloration Phenol OxidationEnsure strict N2 atmosphere during the initial deprotonation step. Use activated charcoal during recrystallization.[5]
Incomplete Reaction Stirring IssuesThe precipitation of salts can stop magnetic stirrers. Use mechanical stirring to ensure the heterogeneous phase reacts efficiently.

References

  • Pedersen, C. J. (1967).[6] Cyclic polyethers and their complexes with metal salts.[7] Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Pedersen, C. J. (1972). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether.[8] Organic Syntheses, 52, 66. Link

  • Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(6), 2723–2750. Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). Bis(2-chloroethyl) ether Safety Data Sheet. Link

Sources

The Art of Molecular Recognition: A Guide to 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol as a Supramolecular Ligand

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and application of the versatile supramolecular ligand, 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol. Moving beyond a simple recitation of facts, this guide delves into the underlying principles of its use in constructing intricate molecular architectures, offering detailed protocols and expert insights to empower your research in host-guest chemistry, sensing, and beyond.

Introduction: The Power of Preorganization

At the heart of supramolecular chemistry lies the principle of molecular recognition, where molecules selectively bind to one another through a symphony of non-covalent interactions.[1] The ligand 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol is a prime example of a preorganized host molecule. Its flexible oligoethylene glycol ether chain, flanked by two hydroxyphenoxy groups, provides a convergent array of donor atoms, making it an exceptional candidate for encapsulating a variety of guest species, particularly metal ions. The inherent flexibility of the ether linkage allows the ligand to adopt various conformations to accommodate guests of different sizes and coordination geometries. This conformational adaptability, coupled with the electronic properties of the terminal phenol moieties, opens a vast landscape for the design of functional supramolecular systems.

Synthesis and Characterization of the Ligand

A robust and reproducible synthesis is the cornerstone of any subsequent supramolecular investigation. The following protocol is a well-established method for the preparation of bisphenolic polyethers, adapted for the specific synthesis of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol, based on the principles of the Williamson ether synthesis.[2]

Protocol 2.1: Synthesis of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

This synthesis is a two-step process involving the initial preparation of a di-tosylated oligoethylene glycol, followed by its reaction with catechol.

Step 1: Synthesis of Tetraethylene Glycol Ditosylate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.

  • Tosylation: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 4 hours, then at room temperature overnight under a nitrogen atmosphere.

  • Work-up: Pour the reaction mixture into ice-cold 6 M HCl. A white precipitate of tetraethylene glycol ditosylate will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product.

Step 2: Synthesis of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (2.5 equivalents) and potassium carbonate (5 equivalents) in anhydrous acetonitrile.

  • Coupling Reaction: Heat the mixture to reflux. Add a solution of tetraethylene glycol ditosylate (1 equivalent) in anhydrous acetonitrile dropwise over 1 hour.

  • Reaction: Continue to reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with 1 M NaOH to remove excess catechol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization Data

The identity and purity of the synthesized ligand should be confirmed by a suite of spectroscopic techniques.[3][4]

Technique Expected Observations
¹H NMR Aromatic protons of the phenoxy groups, distinct signals for the ethylene glycol protons, and a broad singlet for the phenolic hydroxyl protons.
¹³C NMR Aromatic carbons, and characteristic signals for the ether carbons of the ethylene glycol chain.[5]
FTIR Broad O-H stretching band for the phenolic hydroxyl groups, C-O-C stretching vibrations for the ether linkages, and aromatic C-H and C=C stretching bands.[6][7]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₈H₂₂O₆.

Assembling the Supramolecular Architecture: Host-Guest Chemistry in Action

The true utility of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol lies in its ability to form stable complexes with a variety of guest molecules, most notably metal ions. The following protocols detail the key experimental techniques used to study these host-guest interactions in solution.

Workflow for Host-Guest Binding Studies

G cluster_prep Sample Preparation cluster_exp Titration Experiments cluster_analysis Data Analysis Host Prepare stock solution of Host (Ligand) NMR NMR Titration Host->NMR UVVis UV-Vis Titration Host->UVVis Fluorescence Fluorescence Titration Host->Fluorescence ITC Isothermal Titration Calorimetry (ITC) Host->ITC Guest Prepare stock solution of Guest (e.g., Metal Salt) Guest->NMR Guest->UVVis Guest->Fluorescence Guest->ITC BindingModel Select Binding Model (e.g., 1:1, 1:2) NMR->BindingModel UVVis->BindingModel Fluorescence->BindingModel ITC->BindingModel Fit Non-linear Curve Fitting BindingModel->Fit Constants Determine Binding Constant (Ka) and Stoichiometry Fit->Constants

Caption: General workflow for studying host-guest interactions.

Protocol 3.1: ¹H NMR Titration

¹H NMR titration is a powerful technique to probe the binding event by monitoring changes in the chemical shifts of the host or guest protons upon complexation.[3][8][9][10][11]

  • Sample Preparation: Prepare a stock solution of the host (ligand) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a stock solution of the guest (e.g., a metal salt) in the same solvent, typically at a concentration 10-20 times higher than the host.

  • Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Data Analysis: Plot the change in chemical shift (Δδ) of a specific proton of the host against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1) using non-linear regression analysis to determine the association constant (Ka).[3]

Protocol 3.2: UV-Vis Spectrophotometric Titration

This method is applicable when either the host, the guest, or the resulting complex has a distinct chromophore, leading to changes in the UV-Vis spectrum upon binding.

  • Sample Preparation: Prepare stock solutions of the host and guest in a UV-transparent solvent.

  • Titration: Place a known concentration of the host in a cuvette. Record its UV-Vis spectrum. Add successive aliquots of the guest solution, recording the spectrum after each addition.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the change is most significant. Plot the change in absorbance against the guest concentration and fit the data to a non-linear binding equation to determine the binding constant.

Protocol 3.3: Fluorescence Quenching Titration

This technique is highly sensitive and is employed when the host is fluorescent and its fluorescence is quenched upon binding to the guest.[12][13][14][15][16]

  • Sample Preparation: Prepare a dilute solution of the fluorescent host in a suitable solvent.

  • Titration: Record the initial fluorescence emission spectrum of the host. Add small aliquots of the guest (quencher) solution and record the spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the guest. The data can be analyzed using the Stern-Volmer equation for quenching studies or fitted to a binding isotherm to calculate the binding constant.[16]

Protocol 3.4: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).[17][18][19][20][21]

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer or solvent. Degas the solutions to avoid air bubbles.

  • Experiment: Fill the sample cell with the host solution and the injection syringe with the guest solution.

  • Titration: A series of small injections of the guest solution into the sample cell are performed, and the heat change for each injection is measured.

  • Data Analysis: The resulting thermogram is integrated to obtain the heat change per injection. This data is then fitted to a binding model to determine the thermodynamic parameters.[18][20]

Unveiling the 3D Architecture: Single-Crystal X-ray Diffraction

While solution-state techniques provide valuable information about binding affinities, single-crystal X-ray diffraction (SC-XRD) offers an unparalleled, atom-level view of the supramolecular complex in the solid state.[22][23][24][25][26]

Protocol 4.1: Growing Single Crystals of Host-Guest Complexes

Growing diffraction-quality single crystals is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: Dissolve the host and guest in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a dust-free environment.

  • Vapor Diffusion: Place a solution of the host-guest complex in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the complex is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • Temperature Gradient: Create a temperature gradient across a saturated solution of the complex. Crystals may form in the cooler region where solubility is lower.

The Power of Structural Insight

A successful crystal structure provides a wealth of information, including:

  • Precise Stoichiometry: The exact ratio of host to guest molecules in the crystal lattice.

  • Coordination Geometry: The arrangement of the ligand's donor atoms around the guest (e.g., a metal ion).

  • Conformation of the Ligand: The specific three-dimensional shape adopted by the flexible ligand to accommodate the guest.

  • Intermolecular Interactions: The nature and distances of non-covalent interactions (hydrogen bonds, π-π stacking, etc.) that stabilize the complex.[22]

G cluster_ligand Ligand Design cluster_guest Guest Selection cluster_applications Potential Applications Flexibility Flexible Ether Chain Complex Supramolecular Complex Flexibility->Complex Donors Phenolic Donor Groups Donors->Complex MetalIon Metal Ion MetalIon->Complex OrganicMol Organic Molecule OrganicMol->Complex Sensing Ion Sensing Complex->Sensing Catalysis Catalysis Complex->Catalysis DrugDelivery Drug Delivery Complex->DrugDelivery SelfAssembly Self-Assembly Complex->SelfAssembly

Caption: Relationship between ligand design, guest selection, and applications.

Applications: From Fundamental Science to Advanced Technologies

The unique properties of supramolecular systems derived from 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol and its analogs pave the way for a multitude of applications.

  • Sensing: The selective binding of metal ions can be coupled with a spectroscopic output (e.g., fluorescence quenching) to create chemosensors for environmental monitoring or biological imaging.

  • Catalysis: Metal complexes of this ligand can act as catalysts, where the supramolecular environment can influence the activity and selectivity of the catalytic reaction.[27][28][29][30][31]

  • Drug Delivery: The hydrophobic cavity of the ligand or its self-assembled structures can encapsulate drug molecules, potentially improving their solubility, stability, and targeted delivery.[32][33][34][35][36]

  • Self-Assembly: This ligand can serve as a building block for the construction of more complex, self-assembled architectures like coordination polymers and metallacycles.[37][38][39][40]

Conclusion and Future Outlook

2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol is more than just a molecule; it is a versatile tool for the rational design and construction of functional supramolecular systems. The protocols and insights provided in this guide are intended to serve as a foundation for your explorations into the fascinating world of molecular recognition. By understanding the principles of its synthesis, characterization, and host-guest chemistry, researchers can unlock its full potential in developing novel sensors, catalysts, and smart materials. The future of supramolecular chemistry with ligands of this class is bright, with exciting possibilities in areas such as stimuli-responsive materials and biomimetic systems.

References

  • Isothermal Titration Calorimetry in Supramolecular Chemistry. (n.d.). Retrieved February 21, 2026, from [Link]

  • Arnaud, A., & Bouteiller, L. (2004). Isothermal Titration Calorimetry of Supramolecular Polymers. Langmuir, 20(16), 6858–6863. [Link]

  • Ladokhin, A. S. (2009). Quenching-enhanced fluorescence titration protocol for accurate determination of free energy of membrane binding. Analytical Biochemistry, 385(2), 321–323. [Link]

  • The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. (2021). American Journal of Biochemistry and Biotechnology, 17(2), 164–173. [Link]

  • Singh, P., & Kumar, M. (2023). Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[22]arenes with 1,4-Dibromobutane and n-Hexane Guests. Crystals, 13(4), 606. [Link]

  • Geremia, S., et al. (2014). Selectivity assessment in host–guest complexes from single-crystal X-ray diffraction data: the cavitand–alcohol case. CrystEngComm, 16(44), 10246–10254. [Link]

  • Mague, J. T., et al. (2018). Single-crystal X-ray diffraction study of a host-guest system comprising monofunctionalized-hydroxy pillar[22]arene and 1-octanamine. Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1117–1120. [Link]

  • Isothermal Titration Calorimetry. (n.d.). In Encyclopedia of Supramolecular Chemistry. Taylor & Francis. Retrieved February 21, 2026, from [Link]

  • Niedzwiecka, A., et al. (2007). Fluorescence quenching titration (FQT) binding assay for eIF4E. Bio-protocol, 2(1), e1. [Link]

  • Arnaud, A., & Bouteiller, L. (2004). Isothermal titration calorimetry of supramolecular polymers. Langmuir, 20(16), 6858-63. [Link]

  • Jelesarov, I., & Bosshard, H. R. (2012). Isothermal Titration Calorimetry in Supramolecular Chemistry. Journal of Molecular Recognition, 25(3), 127-142. [Link]

  • Fluorescence Quenching. (n.d.). Retrieved February 21, 2026, from [Link]

  • ¹H and ¹³C NMR spectra of compound 2a. (n.d.). Retrieved February 21, 2026, from [Link]

  • (a) Single-crystal X-ray diffraction data of the single host and guest... (n.d.). Retrieved February 21, 2026, from [Link]

  • Zhang, Y., et al. (2021). Polymeric Systems Containing Supramolecular Coordination Complexes for Drug Delivery. Polymers, 13(3), 363. [Link]

  • Supramolecular NMR titration. (2016, February 25). YouTube. Retrieved February 21, 2026, from [Link]

  • FTIR spectra of some BPAPF polyarylates. (n.d.). Retrieved February 21, 2026, from [Link]

  • Li, Y., et al. (2023). Supramolecular interaction in the action of drug delivery systems. Acta Pharmaceutica Sinica B, 13(9), 3695–3714. [Link]

  • Polymer-metal complexes and their catalytic activity. (n.d.). Retrieved February 21, 2026, from [Link]

  • Single-Crystal High-Pressure X-ray Diffraction Study of Host Structure Compression in Clathrates of Dianin's Compound. (2020). Crystal Growth & Design, 20(6), 3749–3756. [Link]

  • Applications of supramolecular assemblies in drug delivery and photodynamic therapy. (2017).
  • Synthesis and Crosslinking of Polyether-Based Main Chain Benzoxazine Polymers and Their Gas Separation Performance. (2018). Polymers, 10(11), 1234. [Link]

  • Supramolecular Coordination Polymers by Self-assembling of Bis-monodentate Ligands with HgI2. (2011). International Journal of Molecular Sciences, 12(7), 4566–4576. [Link]

  • Using Fluorescence Quenching Titration to Determine the Orientation of a Model Transmembrane Protein in Mimic Membranes. (2019). Membranes, 9(1), 14. [Link]

  • Sidechain Metallopolymers with Precisely Controlled Structures: Synthesis and Application in Catalysis. (2022). Polymers, 14(6), 1109. [Link]

  • An Iodine Fluorescence Quenching Clock Reaction. (2007). Journal of Chemical Education, 84(5), 845. [Link]

  • Host–guest chemistry. (2024, January 29). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Synthesis and characterization of poly (aryl ether ketone) containing bisphenol A. (n.d.). IOP Conference Series: Materials Science and Engineering, 1043(3), 032036. [Link]

  • #013: Supramolecular NMR Titration. (2017, July 14). YouTube. Retrieved February 21, 2026, from [Link]

  • The Main Raw Materials for Synthesizing Polyether Polyol. (n.d.). Retrieved February 21, 2026, from [Link]

  • Polymer based Drug Delivery Systems- benchtop to Bedside Transition. (2021). ResearchGate. [Link]

  • Metal Coordination Complexes for Catalytic Application Development. (2025). Journal of Sustainability, Policy, and Practice.
  • NMR titration for studying isomer-specific supramolecular complexation of biogenic substances. (n.d.). Retrieved February 21, 2026, from [Link]

  • An Overview of the Supramolecular Systems for Gene and Drug Delivery in Tissue Regeneration. (2022). International Journal of Molecular Sciences, 23(16), 9323. [Link]

  • NMR Spectroscopy of supramolecular chemistry on protein surfaces. (2020). RSC Chemical Biology, 1(5), 369–382. [Link]

  • 2-(2-Hydroxy-2-phenylethoxy)phenol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

  • Special Issue: Practical Applications of Metal Complexes. (2015). Molecules, 20(5), 7899–7907. [Link]

  • The Role and Applications of Metal Complexes in Industrial C
  • Determination of Binding Constants by NMR Titration. (n.d.). Retrieved February 21, 2026, from [Link]

  • FTIR spectra of the original bio-based polyether polyols (PO3G250,... (n.d.). Retrieved February 21, 2026, from [Link]

  • FTIR Analysis and Rheological Behavior of Bisphenol: A Diglycidyl Ether Resin Filled Fume-Silica. (2015). Journal of Materials Science and Chemical Engineering, 3(7), 1-8.
  • Self-assembly of bis-salphen compounds: from semiflexible chains to webs of nanorings. (2017). Soft Matter, 13(24), 4345–4355. [Link]

  • Self-assembly of polycyclic supramolecules using linear metal-organic ligands. (n.d.). Retrieved February 21, 2026, from [Link]

  • Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021). Materials, 14(24), 7815. [Link]

  • ¹³C NMR Spectrum (1D, 252 MHz, H₂O, predicted). (n.d.). Retrieved February 21, 2026, from [Link]

  • Formation of Interesting Organic Supramolecular Structures in the Solid-State Self-Assembly of Triphenol Adducts. (2006). Crystal Growth & Design, 6(1), 241–246. [Link]

  • Supramolecular Helical Systems: Helical Assemblies of Small Molecules, Foldamers, and Polymers with Chiral Amplification and Their Functions. (2016). Chemical Reviews, 116(22), 13752–13990. [Link]

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polymerization techniques involving 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol monomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the polymerization of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol , a flexible bis-phenolic monomer. This molecule, structurally identified as a derivative of diethylene glycol bis(2-hydroxyphenyl) ether , represents a critical class of monomers that combine the structural rigidity of aromatic rings with the flexibility of oligo-ether linkages.

Target Molecule: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS Registry Number (Analog): 104368-78-1 (General generic for bis(2-hydroxyphenoxy) ethers) Classification: Flexible Bis-Catechol/Phenol Ether; Podand Monomer.

Introduction & Mechanistic Basis

The monomer 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol is a symmetrical bis-phenol linked by a diethylene glycol spacer. Unlike rigid bisphenols (e.g., Bisphenol A), the ether linkage imparts significant conformational flexibility, making this monomer ideal for synthesizing tough, flexible thermosets , biocompatible hydrogels , and adhesive coatings .

The presence of the ortho-alkoxy substitution (the ether chain attached to the phenol) activates the phenyl ring, making it highly susceptible to oxidative coupling at the para-position. This guide details three distinct polymerization pathways:

  • Enzymatic Oxidative Polymerization: A green, biomimetic route yielding antioxidant, adhesive oligomers.

  • Chemical Oxidative Polymerization: A route to high-molecular-weight poly(phenylene oxide) (PPO) analogues.

  • Step-Growth Polycondensation: Utilization of the hydroxyl groups to form polyesters or polyurethanes.

Monomer Characterization & Handling

Before polymerization, ensure the monomer meets purity standards to prevent chain termination.

PropertySpecificationMethod
Purity >98% (HPLC)Reverse-phase C18, Water/Acetonitrile gradient.
Appearance White to off-white crystalline solidVisual inspection.
Solubility Soluble in DMSO, DMF, MeOH, Acetone. Slightly soluble in water.Solubility test at 25°C.
Handling Oxygen-sensitive in solution.Store under Argon/Nitrogen at 4°C.

Protocol A: Enzymatic Oxidative Polymerization (Biomimetic)

Objective: Synthesis of bio-adhesive oligomers or hydrogels using Laccase. Mechanism: Laccase catalyzes the one-electron oxidation of the phenolic hydroxyl group, generating a phenoxy radical.[1] These radicals undergo C-C or C-O coupling (primarily para-para or ortho-para), forming a crosslinked network or oligomeric chain.

Materials
  • Monomer: 10 mM 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol in Acetate Buffer (pH 5.0). Note: Use 10% acetone if solubility is an issue.

  • Enzyme: Laccase (from Trametes versicolor), >10 U/mg.

  • Solvent: 0.1 M Sodium Acetate Buffer (pH 5.0).

  • Oxygen Source: Ambient air or pure O₂ bubbling.

Step-by-Step Methodology
  • Preparation: Dissolve 304 mg (1 mmol) of monomer in 10 mL of Acetate Buffer/Acetone (90:10 v/v). Ensure complete dissolution.

  • Enzyme Initiation: Add Laccase solution (final concentration 50 U/mL) to the monomer solution under gentle stirring (100 rpm).

  • Reaction: Incubate at 30°C for 24 hours. The solution will darken (yellow

    
     brown) indicating quinone/radical formation and coupling.
    
    • Variation: For hydrogel formation, increase monomer concentration to 100 mM.

  • Termination: Quench reaction by lowering pH to 2.0 with 1M HCl or by heating to 80°C for 10 mins (denaturation).

  • Purification: Centrifuge (5000 x g, 10 min) to remove precipitated polymer. Wash precipitate with water and ethanol.

  • Drying: Lyophilize the resulting polymer.

Outcome: A dark-colored, antioxidant-rich oligomer/polymer suitable for surface coating or scavenging free radicals.

Protocol B: Chemical Oxidative Polymerization (Hay Coupling)

Objective: Synthesis of high-molecular-weight Poly(phenylene ether) (PPE) analogues. Mechanism: Copper-amine catalyzed oxidative coupling.[2][3] The flexible ether spacer remains intact, while the phenyl rings polymerize, creating a "beads-on-a-string" architecture.

Materials
  • Catalyst: CuCl (Copper(I) chloride).

  • Ligand: Pyridine or TMEDA (N,N,N',N'-tetramethylethylenediamine).

  • Solvent: Toluene or Chlorobenzene.

  • Drying Agent: Anhydrous Magnesium Sulfate.

Step-by-Step Methodology
  • Catalyst Complex: In a three-neck flask, dissolve CuCl (0.05 eq) in Pyridine (10 eq). Stir under O₂ flow for 15 min until the solution turns dark green (active complex).

  • Monomer Addition: Dissolve the monomer (1.0 eq) in Toluene (0.5 M concentration). Add this solution dropwise to the catalyst mixture while bubbling O₂ vigorously.

  • Polymerization: Stir at 40°C for 4–6 hours under continuous O₂ flow.

    • Critical Control: Monitor viscosity.[4] An increase indicates chain growth.

  • Termination: Pour the reaction mixture into a 10-fold excess of acidic methanol (MeOH + 1% HCl) to precipitate the polymer and remove the copper catalyst.

  • Purification: Filter the white/off-white precipitate. Re-dissolve in Chloroform and re-precipitate in Methanol to remove oligomers.

  • Drying: Vacuum dry at 50°C for 24 hours.

Outcome: A linear or branched thermoplastic polymer with high thermal stability and flexibility.

Protocol C: Interfacial Polycondensation (Polyester Synthesis)

Objective: Synthesis of alternating poly(ether-ester)s using the bifunctional phenolic groups.

Materials
  • Aqueous Phase: Monomer (1 eq), NaOH (2.2 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq - Phase Transfer Catalyst).

  • Organic Phase: Terephthaloyl chloride (1 eq) in Dichloromethane (DCM).

Step-by-Step Methodology
  • Aqueous Setup: Dissolve monomer and NaOH in water. Add TBAB.

  • Organic Setup: Dissolve Terephthaloyl chloride in DCM.

  • Reaction: Rapidly pour the organic phase into the vigorously stirred aqueous phase (High-shear mixing or blender).

  • Polymerization: Stir for 15 minutes. A polymer film or precipitate forms at the interface.

  • Work-up: Decant liquids. Wash the polymer with water, then acetone.

  • Drying: Vacuum dry at 60°C.

Mechanistic Visualization

The following diagram illustrates the oxidative coupling pathway (Protocols A & B), highlighting the radical generation and subsequent C-C bond formation.

OxidativePolymerization Monomer Monomer (Bis-Phenol) Radical Phenoxy Radical (Resonance Stabilized) Monomer->Radical Oxidation (-e-, -H+) Dimer C-C Linked Dimer (Para-Coupling) Radical->Dimer Radical Coupling Polymer Poly(phenylene ether) Network Radical->Polymer Chain Propagation Dimer->Radical Re-oxidation Enzyme Laccase/O2 Enzyme->Radical ChemCat Cu/Pyridine/O2 ChemCat->Radical

Figure 1: Oxidative polymerization pathway showing the transition from monomer to phenoxy radical, followed by coupling to form dimers and eventual polymers.

References

  • Enzymatic Polymerization of Phenols: Kobayashi, S., & Makino, A. (2009). Enzymatic Polymer Synthesis: An Opportunity for Green Polymer Chemistry. Chemical Reviews, 109(11), 5288–5353. Link

  • Laccase Catalysis: Riva, S. (2006).[5][6] Laccases: Blue enzymes for green chemistry. Trends in Biotechnology, 24(5), 219–226. Link

  • Oxidative Coupling (Hay Method): Hay, A. S. (1998). Polymerization by Oxidative Coupling: Discovery and Commercialization of PPO® and Noryl® Resins. Journal of Polymer Science Part A: Polymer Chemistry, 36(4), 505-517. Link

  • Catechol-Based Materials: Lee, H., Dellatore, S. M., Miller, W. M., & Messersmith, P. B. (2007). Mussel-inspired surface chemistry for multifunctional coatings. Science, 318(5849), 426-430. Link

  • Poly(ether-ester) Synthesis: Kricheldorf, H. R. (2001). Syntheses of Biodegradable and Biocompatible Polymers by Polycondensation. Macromolecular Symposia, 175(1), 1-10. Link

Sources

coordination chemistry applications of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Supramolecular Coordination and Ion-Selective Extraction using 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol [][2][3]

Executive Summary

The compound 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (commonly referred to as 1,5-bis(2-hydroxyphenoxy)-3-oxapentane or the Dibenzo-18-Crown-6 Open-Chain Precursor ) represents a critical class of acyclic polyether ligands known as podands .[][2][3] Unlike rigid macrocyclic crown ethers, this molecule possesses a flexible backbone that allows for rapid conformational adaptation.[3]

This guide details the application of this ligand in supramolecular coordination , specifically its ability to form "pseudocyclic" complexes with alkali metals, its utility in liquid-liquid cation extraction , and its role as a template precursor for synthesizing high-purity macrocycles.[][2][3]

Chemical Characterization & Ligand Properties

Before initiating protocols, researchers must understand the thermodynamic profile of the ligand.[3]

PropertySpecificationMechanistic Insight
Molecular Formula

Pentadentate donor set (

).[][2][3]
Ligand Class Podand (Acyclic Polyether)Lacks the "Macrocyclic Effect" (pre-organization) but compensates with faster kinetics and lower desolvation energy penalties.[2][3]
Donor Sites 3 Ether Oxygens, 2 Phenolic HydroxylsThe ether oxygens bind hard cations (K⁺, Na⁺); Phenolic -OH can H-bond to anions or deprotonate to bridge transition metals.[][2][3]
pKa (Phenol) ~9.5 - 10.0Deprotonation requires moderate base (e.g.,

), activating the ligand for transition metal chelation.[2][3]
Solubility DCM, CHCl₃, MeCN, AcetoneLipophilicity allows it to transport ions into organic phases (Phase Transfer Catalysis).[3]

Application 1: Pseudocyclic Alkali Metal Coordination

Theory: In solution, the linear podand exists in a random coil conformation.[2][3] Upon exposure to alkali metal cations (specifically


 and 

), the ether oxygens wrap around the metal ion, driven by ion-dipole interactions.[3] The terminal phenolic groups often participate in intramolecular hydrogen bonding or

-coordination, "locking" the metal in a pseudocyclic structure that mimics a crown ether.[][2][3]
Protocol: Synthesis of the Potassium-Podand Complex

Objective: Isolate the crystalline 1:1 complex of the ligand with Potassium Thiocyanate (KSCN) to demonstrate pseudocyclic wrapping.

Reagents:

  • Ligand: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (1.0 mmol, 290 mg)[][2][3]

  • Metal Salt: KSCN (1.0 mmol, 97 mg)[2][3]

  • Solvent: Dry Acetonitrile (MeCN)[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 290 mg of the ligand in 10 mL of warm dry acetonitrile (

    
    ).
    
  • Addition: Add 97 mg of KSCN to the solution. Stir vigorously for 30 minutes. The solution may turn slightly yellow due to phenolate interactions, though pure KSCN complexes are usually colorless.[3]

  • Reflux: Heat the mixture to reflux for 1 hour to ensure thermodynamic equilibration of the wrapped conformer.

  • Crystallization: Filter the hot solution to remove any unreacted inorganic salt. Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (

    
    ) for 24 hours.
    
  • Isolation: Colorless prismatic crystals will form.[][2][3] Filter and wash with cold diethyl ether.[2]

  • Validation:

    • IR Spectroscopy: Look for shifts in the C-O-C stretching bands (

      
      ) compared to the free ligand, indicating ether oxygen coordination.[][2][3]
      
    • X-Ray Diffraction (Optional): Confirms the metal is encapsulated in a helical or "S-shaped" wrap.[][2][3]

Application 2: Ion-Selective Liquid-Liquid Extraction

Theory: This protocol quantifies the ligand's ability to transport metal ions from an aqueous phase into an organic phase (Dichloromethane).[2][3][4] This is the foundational principle for Ion-Selective Electrodes (ISEs) and Phase Transfer Catalysis .[][2][3]

Protocol: Picrate Extraction Assay

Objective: Determine the extraction efficiency (


) for Potassium ions.

Reagents:

  • Aqueous Phase:

    
     Potassium Picrate solution.[][2][3]
    
  • Organic Phase:

    
     Ligand solution in Dichloromethane (DCM).[][2][3]
    

Step-by-Step Methodology:

  • Preparation: In a separating funnel or capped centrifuge tube, combine 5 mL of the aqueous picrate solution and 5 mL of the organic ligand solution.

  • Equilibration: Shake mechanically for 30 minutes at

    
    . The lipophilic ligand will complex the 
    
    
    
    at the interface, dragging the yellow picrate anion into the DCM layer to maintain charge neutrality.[3]
  • Separation: Centrifuge (if necessary) to break any emulsion. Separate the phases.

  • Quantification:

    • Measure the absorbance of the organic phase at

      
       (characteristic of the picrate anion in DCM).
      
    • Calculate concentration using the extinction coefficient of picrate in DCM (

      
      ).[][2][3]
      
  • Calculation:

    
    [][2][3]
    

Data Interpretation:

  • High E% (>50%): Indicates strong pseudocyclic wrapping (effective ionophore).[2][3]

  • Selectivity: Repeat with

    
     and 
    
    
    
    picrates. This ligand typically shows
    
    
    selectivity due to the cavity size formed by the diethylene glycol backbone.[2][3]

Application 3: Template Synthesis of Dibenzo-18-Crown-6

Theory: The most industrial application of this ligand is as the "bottom half" of the Dibenzo-18-Crown-6 macrocycle.[][2][3] Using a metal template effect increases yield by pre-organizing the reactants.[][2][3]

Protocol: Ring Closure via Williamson Ether Synthesis

Reagents:

  • Ligand: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol[][2][3]

  • Linker: Bis(2-chloroethyl) ether[][2][3]

  • Base: n-Butanol / NaOH (or

    
     in MeCN)[][2][3]
    

Workflow:

  • Deprotonation: Dissolve ligand in n-Butanol. Add 2.2 equivalents of NaOH.[][2][3] Reflux to form the bis-phenolate dianion.[][2][3]

  • Template Addition: The

    
     ions act as a template, organizing the flexible chain into a curve.
    
  • Cyclization: Add Bis(2-chloroethyl) ether dropwise. Reflux for 12-24 hours.

  • Purification: The product, Dibenzo-18-Crown-6, precipitates upon cooling or addition of dilute HCl (to neutralize excess phenolate).[][2][3] Recrystallize from n-Butanol.

Mechanism Visualization

The following diagram illustrates the transition from the flexible "Podand" state to the "Pseudocyclic" coordinated state, and the extraction workflow.

G cluster_0 Thermodynamic Equilibrium cluster_1 Extraction Workflow FreeLigand Free Ligand (Random Coil) Transition Pre-organization (Entropy Cost) FreeLigand->Transition + Metal Salt Complex Pseudocyclic Complex (Enthalpy Gain) Transition->Complex Wrapping AqPhase Aqueous Phase (K+ Picrate-) Interface Interface (Ion Exchange) AqPhase->Interface OrgPhase Organic Phase (Ligand in DCM) OrgPhase->Interface Extracted Organic Phase (Ligand-K+...Pic-) Interface->Extracted Phase Transfer

Figure 1: Left: Thermodynamic pathway of podand wrapping.[][2][3] Right: Mechanism of ion-pair extraction.

References

  • Pedersen, C. J. (1967).[3] Cyclic polyethers and their complexes with metal salts.[][2][3][5] Journal of the American Chemical Society.[][2][3] [2][3]

  • Vögtle, F., & Weber, E. (1979).[3] Multidentate Acyclic Neutral Ligands and Their Complexation. Angewandte Chemie International Edition. [2][3]

  • TCI Chemicals. (2024).[2][3] Product Specification: 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane.[][2][3][6][7] TCI Chemicals Catalog.

  • PubChem. (2025).[2][3] Compound Summary: 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane.[][2][3][6][7] National Library of Medicine.[][2] [2][3]

  • Gokel, G. W. (1991).[3] Crown Ethers and Cryptands. Royal Society of Chemistry.[][2][8] (Foundational text on podand vs. crown ether thermodynamics).

Sources

Application Note: Template-Directed Macrocyclization of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principle

This application note details the procedure for the ring closure (macrocyclization) of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (hereafter referred to as the Bis-Phenol Precursor ). This molecule acts as a "podand"—an acyclic host that, upon cyclization with bis(2-chloroethyl) ether , yields the macrocycle Dibenzo-18-Crown-6 (DB18C6) .

The success of this protocol relies on the Kinetic Template Effect . In the absence of a templating cation, the reaction between a linear diol and a dihalide favors intermolecular polymerization. By introducing a metal cation (specifically Potassium, K⁺ ) that fits the cavity size of the target 18-membered ring (2.6–3.2 Å), the polyether chain wraps around the cation. This pre-organization brings the terminal nucleophilic phenoxides into proximity with the electrophilic alkyl halide, entropically favoring intramolecular ring closure over intermolecular polymerization [1].

Reaction Mechanism & Logic

The synthesis follows a double Williamson Ether Synthesis pathway.[1]

  • Deprotonation: The base (KOH) deprotonates the phenolic hydroxyl groups of the Bis-Phenol Precursor, generating a bis-phenoxide.

  • Coordination (The Template Effect): The ether oxygens of the precursor coordinate to the K⁺ ion. This "wraps" the molecule, positioning the two phenoxide ends close to each other.

  • Cyclization: The bis-phenoxide undergoes an S_N2 attack on the bis(2-chloroethyl) ether. The first attack forms an intermediate tether; the second attack closes the ring.

Mechanistic Pathway Diagram

ReactionMechanism Precursor Bis-Phenol Precursor (Linear Podand) Template Template Complex (Pre-organized K+ Adduct) Precursor->Template Coordination Base Base (KOH) Source of K+ Base->Template Deprotonation Transition Transition State (S_N2 Attack) Template->Transition + Linker Linker Bis(2-chloroethyl) ether (Closing Agent) Linker->Transition Product Dibenzo-18-Crown-6 (Macrocycle) Transition->Product Cyclization (-KCl)

Figure 1: Mechanistic pathway illustrating the K⁺ template effect organizing the linear precursor for cyclization.

Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Notes
Bis-Phenol Precursor Substrate1.0The linear diol starting material.
Bis(2-chloroethyl) ether Electrophile1.1"Closing agent." Vesicant; handle with extreme care.
Potassium Hydroxide (KOH) Base / Template2.2 - 2.5Pellets, crushed. Provides K⁺ for the template effect.
n-Butanol SolventN/AHigh boiling point (117°C) allows reflux; dissolves K⁺ salts.
Water QuenchN/AFor workup.[2]

Safety Warning: Bis(2-chloroethyl) ether is a potent alkylating agent and a suspected carcinogen. Phenols are toxic and corrosive. Perform all operations in a functioning fume hood wearing nitrile gloves and safety goggles.

Step-by-Step Procedure

Step 1: Setup and Inertion

  • Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel.

  • Flush the system with Nitrogen (N₂) or Argon to prevent oxidation of the phenoxide intermediate (which causes darkening/tarring).

Step 2: Template Formation

  • Charge the RBF with n-Butanol (approx. 10 mL per gram of precursor).

  • Add the Bis-Phenol Precursor (1.0 equiv) and stir until dissolved.

  • Add KOH pellets (2.2 equiv).

  • Heat the mixture to reflux (~117°C) with vigorous stirring for 30 minutes.

    • Observation: The solution may turn orange/brown as the phenoxide forms. The K⁺ ions are now coordinating with the polyether chain [2].

Step 3: Ring Closure (The Critical Step)

  • Dissolve bis(2-chloroethyl) ether (1.1 equiv) in a minimal amount of n-Butanol in the addition funnel.

  • Slow Addition: Add the chloride solution dropwise to the refluxing mixture over a period of 1 to 2 hours .

    • Rationale: Although the template effect assists, keeping the concentration of the unreacted alkyl halide low further discourages intermolecular coupling (polymerization).

  • After addition is complete, continue refluxing for 12–18 hours .

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Acidification: Acidify the mixture with dilute HCl (to pH ~2) to neutralize excess base and protonate any unreacted phenoxides.

  • Filtration: Filter off the precipitated salts (KCl).

  • Concentration: Evaporate the n-Butanol under reduced pressure (rotary evaporator). The residue will likely be a viscous oil or semi-solid.

Step 5: Purification (Recrystallization)

  • The crude residue often contains linear polymers.

  • Dissolve the crude solid in hot n-Butanol or Toluene .

  • Allow to cool slowly to room temperature, then refrigerate.

  • Dibenzo-18-Crown-6 typically crystallizes as white fibrous needles.[3]

  • Filter the crystals and wash with cold n-heptane.

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2) Dissolve Dissolve Precursor in n-Butanol Start->Dissolve AddBase Add KOH (2.2 eq) Reflux 30 min (Template Formation) Dissolve->AddBase AddLinker Dropwise Addition of Bis(2-chloroethyl) ether AddBase->AddLinker Reflux Reflux 12-18 Hours AddLinker->Reflux Cool Cool & Acidify (HCl) Reflux->Cool Filter Filter Salts (KCl) & Evaporate Solvent Cool->Filter Recryst Recrystallize (Toluene or n-Butanol) Filter->Recryst End Pure Dibenzo-18-Crown-6 Recryst->End

Figure 2: Operational workflow for the macrocyclization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Polymerization Concentration too highIncrease solvent volume. While the template effect is powerful, high dilution (0.1 M or less) still favors cyclization [3].
Dark/Tarred Product Oxidation of phenolsEnsure strict N₂/Argon atmosphere. Phenoxides are electron-rich and oxidize easily.
No Crystallization Impurities inhibiting nucleationUse a seed crystal of DB18C6 if available. Alternatively, chromatograph on silica (Eluent: DCM/MeOH 95:5) before recrystallization.[4]
Incomplete Reaction Poor leaving group activityAdd a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ, though this is rarely needed at reflux temperatures.
The "Cesium Effect" Alternative

For difficult ring closures (e.g., if the ring size is larger than 18 atoms), replace KOH with Cesium Carbonate (Cs₂CO₃) in DMF. The large, soft Cs⁺ ion facilitates ring closure for larger macrocycles and utilizes the "Cesium Effect" to stabilize the transition state, although K⁺ is thermodynamically ideal for the 18-crown-6 cavity size [4].

References

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts.[3] Journal of the American Chemical Society, 89(26), 7017–7036. Link

  • Gokel, G. W., et al. (2004). Crown Ethers: Sensors for Ions and Molecular Scaffolds for Materials and Biological Models. Chemical Reviews, 104(6), 2723–2750. Link

  • Org. Synth. (1977). Macrocyclic Polyethers: Dibenzo-18-Crown-6 Polyether and Dicyclohexyl-18-Crown-6 Polyether.[3] Organic Syntheses, 57, 30. Link

  • Liotta, C. L., & Harris, H. P. (1974). Chemistry of naked anions. I. Reactions of the 18-crown-6 complex of potassium fluoride with organic substrates in aprotic organic solvents. Journal of the American Chemical Society, 96(7), 2250–2252. Link

Sources

synthesis of bis-phenol polyethers for chelating agent development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for synthesizing bisphenol-anchored polyether ligands (podands), a class of chelating agents critical for heavy metal remediation, phase-transfer catalysis, and ion-selective electrode development. Unlike flexible crown ethers, bisphenol backbones introduce structural rigidity and lipophilicity, enhancing membrane transport efficiency. This note covers the Williamson Ether Synthesis of a Bisphenol A (BPA) derived podand, structural characterization via NMR/IR, and functional validation through a lead (Pb²⁺) extraction assay.

Introduction & Mechanistic Rationale

The development of chelating agents often requires balancing binding affinity (strength of interaction) with selectivity (discriminating between ions). Polyether chains (glycols) mimic the binding cavity of crown ethers, coordinating metal cations through ion-dipole interactions with ether oxygens.

Incorporating Bisphenol A (BPA) as the scaffold serves three critical functions:

  • Lipophilic Anchoring: The aromatic rings and isopropylidene core increase solubility in organic solvents (e.g., dichloromethane, toluene), facilitating Liquid-Liquid Extraction (LLE).

  • Conformational Pre-organization: The rigid phenyl groups reduce the entropic cost of binding by limiting the rotational freedom of the polyether arms [1].

  • UV-Vis Traceability: The aromatic chromophore allows for easy quantification via UV spectroscopy during partitioning studies.

Reaction Pathway: Williamson Ether Synthesis

The synthesis relies on the nucleophilic substitution (


) of a di-halogenated glycol by the phenoxide dianion of BPA.

ReactionScheme BPA Bisphenol A (Nucleophile) Intermediate Diphenoxide Transition State BPA->Intermediate Deprotonation (-H+) Base K2CO3 (Deprotonating Agent) Base->Intermediate Linker Dichloro-polyether (Electrophile) Product Bis-Phenol Polyether (Podand) Linker->Product Intermediate->Product SN2 Attack (DMF, 80°C)

Figure 1: Reaction pathway for the synthesis of BPA-Polyether Podands. The base generates a reactive phenoxide which displaces the terminal halides of the polyether chain.

Experimental Protocol: Synthesis of BPA-Triethylene Glycol Podand

Target Molecule: 2,2-bis[4-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)phenyl]propane Scale: 10 mmol

Reagents & Equipment
  • Reagents:

    • Bisphenol A (BPA) [>99% purity]

    • 1,2-bis(2-chloroethoxy)ethane (Triethylene glycol dichloride) [Excess]

    • Potassium Carbonate (

      
      ) [Anhydrous, granular]
      
    • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

    • Catalyst (Optional): Potassium Iodide (KI) [Finkelstein condition]

  • Equipment:

    • 3-neck round bottom flask (250 mL)

    • Reflux condenser with

      
       inlet
      
    • Magnetic stirrer and oil bath

    • Rotary evaporator

Step-by-Step Methodology
  • Activation (Deprotonation):

    • Charge the flask with BPA (2.28 g, 10 mmol) and

      
       (6.9 g, 50 mmol) .
      
    • Add DMF (50 mL) .

    • Stir at 60°C for 1 hour under nitrogen.

    • Scientist's Note: The color typically shifts to yellow/orange, indicating phenoxide formation. The excess base ensures complete deprotonation and scavenges HCl generated during the substitution.

  • Nucleophilic Substitution:

    • Add Triethylene glycol dichloride (4.62 g, 20 mmol) dropwise over 20 minutes.

    • Critical Step: If synthesizing a polymer, use 1:1 stoichiometry. For the podand (discrete ligand), use a slight excess of the electrophile or high dilution to prevent polymerization.

    • Add KI (0.1 g) to catalyze the reaction via in-situ formation of the more reactive alkyl iodide.

    • Raise temperature to 90°C and reflux for 24 hours .

  • Workup & Purification:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Remove DMF under reduced pressure (Rotovap at 60°C, vacuum <10 mbar).

    • Dissolve the residue in Dichloromethane (DCM, 50 mL) .

    • Wash with Water (3 x 50 mL) to remove residual salts and unreacted glycols.

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from cold ethanol or perform column chromatography (Silica gel, Hexane:Ethyl Acetate 7:3) if high purity is required for binding constants.

Characterization & Validation

Trustworthiness in synthesis requires confirming the structure before application.

Spectroscopic Signatures
TechniqueFeature to MonitorExpected SignalInterpretation
FT-IR -OH StretchDisappearance of 3200-3500

Confirms complete capping of phenol groups.
FT-IR C-O-C StretchStrong band at 1100-1150

Confirms incorporation of polyether chain.
1H NMR Phenolic ProtonDisappearance of singlet at ~9.0 ppmConfirms loss of -OH.
1H NMR Ether

Multiplets at 3.6 - 4.2 ppmDistinctive "roofing" pattern of glycol chains.
1H NMR Aromatic RingTwo doublets (AA'BB' system) at 6.8/7.1 ppmCharacteristic of para-substituted benzene in BPA.
Functional Assay: Lead (Pb²⁺) Extraction

To validate the "chelating agent" status, perform a two-phase extraction.

Protocol:

  • Aqueous Phase: Prepare 10 mL of 100 ppm

    
     solution (pH adjusted to 5.0).
    
  • Organic Phase: Dissolve 0.1 g of the synthesized Podand in 10 mL of DCM.

  • Extraction: Mix phases vigorously for 2 hours. Separate phases.

  • Quantification: Measure residual Pb²⁺ in the aqueous phase using ICP-OES or Atomic Absorption Spectroscopy (AAS).

Calculation:



Workflow Visualization

The following diagram illustrates the complete lifecycle of the chelating agent development, from synthesis to functional validation.

Workflow cluster_valid Functional Validation Start Raw Materials (BPA + Glycols) Synth Williamson Ether Synthesis (DMF, K2CO3, 90°C) Start->Synth Purify Purification (LLE Workup / Column) Synth->Purify Char Characterization (NMR, IR, MS) Purify->Char Metal Metal Binding Assay (Pb2+ Extraction) Char->Metal QC Pass Data Efficiency Calculation (%) Metal->Data

Figure 2: Operational workflow for the development and validation of bisphenol-polyether chelators.

Troubleshooting & Expert Insights

  • Problem: Low Yield / Oligomerization.

    • Cause: High concentration of reactants favors intermolecular polymerization over discrete substitution.

    • Fix: Use High Dilution Technique . Add the BPA phenoxide solution slowly to a large excess of the dihalo-polyether.

  • Problem: Incomplete Reaction.

    • Cause: Steric hindrance of the isopropylidene group or weak nucleophilicity.

    • Fix: Switch solvent to Acetonitrile and use Cesium Carbonate (

      
      ) . The "Cesium Effect" increases the solubility and reactivity of the phenoxide anion [2].
      
  • Problem: Emulsions during Workup.

    • Cause: Amphiphilic nature of the product (lipophilic BPA + hydrophilic glycol).

    • Fix: Add Saturated NaCl (Brine) to the aqueous phase to increase ionic strength and force phase separation.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Carnegie Mellon University. (2018). Ligand-Functionalized Adsorbents for the Extraction and Recovery of Rare Earth Elements. Retrieved from [Link]

  • ResearchGate. (2025).[1] Preparation and Characterization of Poly(bisphenol A oxalate) and Studying its Chelating Behavior. Retrieved from [Link]

  • ACS Omega. (2023). Facile Chemical Synthesis of Co–Ru-Based Heterometallic Supramolecular Polymer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing side reactions in the synthesis of bis(2-hydroxyphenyl) ethers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of bis(2-hydroxyphenyl) ethers and related diaryl ether structures. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-O cross-coupling reactions. As specialists in synthetic methodology, we understand that while reactions like the Ullmann condensation and Buchwald-Hartwig amination are powerful, they are often plagued by competing side reactions that can diminish yield and complicate purification.

This document moves beyond standard protocols to provide a deeper, mechanism-driven troubleshooting framework. Our goal is to empower you to diagnose issues in your experiments, understand their root causes, and implement effective solutions to minimize side reactions and maximize the yield of your target bis(2-hydroxyphenyl) ethers.

Part 1: Foundational Synthetic Strategies & Common Pitfalls

The construction of the diaryl ether linkage is primarily achieved through two robust, metal-catalyzed methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O cross-coupling.[1] Each has its advantages and is susceptible to a unique profile of side reactions.

  • Ullmann Condensation: This classical method involves the coupling of an aryl halide with a phenol, catalyzed by copper.[2] Historically, it required harsh conditions, including high temperatures (>200 °C) and stoichiometric amounts of copper, which limited its functional group tolerance.[3][4] Modern modifications, however, utilize catalytic amounts of a copper salt in conjunction with a specialized ligand, allowing for significantly milder reaction conditions.[5][6]

  • Buchwald-Hartwig C-O Coupling: A powerful alternative that leverages a palladium catalyst with bulky, electron-rich phosphine ligands.[7][8] This method often proceeds under milder conditions than even modern Ullmann protocols and exhibits broad substrate scope, though the cost of palladium and the sensitivity of the catalysts can be drawbacks.[9][10]

The primary challenge in synthesizing bis(2-hydroxyphenyl) ethers lies in controlling selectivity and preventing undesired bond formations. The presence of multiple reactive sites—the phenolic hydroxyl groups and potentially reactive positions on the aromatic rings—creates a landscape of competing reaction pathways.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section is structured to address the specific problems you are likely to encounter. For each issue, we explore the probable mechanistic causes and provide actionable, field-tested solutions.

Issue 1: Low or No Yield of the Desired Bis(2-hydroxyphenyl) Ether

This is the most common issue, often stemming from catalyst deactivation, suboptimal reaction parameters, or reagent incompatibility.

Q: My reaction shows unreacted starting materials after an extended period. What are the primary causes and how do I fix it?

A: Potential Causes & Recommended Solutions

  • Inactive Catalyst System: The catalytic cycle may have stalled. This is particularly common in palladium-catalyzed reactions where the active Pd(0) species can be sensitive, or in copper-catalyzed systems where the choice of ligand is critical.

    • Solution (Pd-catalyzed): Ensure strict anhydrous and anaerobic conditions. Use freshly distilled, degassed solvents. The choice of a bulky, electron-rich biarylphosphine ligand is known to accelerate the rate-limiting reductive elimination step, which is often the bottleneck in diaryl ether formation.[7] Consider ligands like t-BuXPhos or the use of N-heterocyclic carbene (NHC) precursors, which can generate highly active and stable catalysts.[9][10]

    • Solution (Cu-catalyzed): Ligand choice is paramount for achieving high yields at moderate temperatures. Simple, inexpensive ligands like N,N-dimethylglycine or L-proline have been shown to dramatically accelerate the reaction, allowing temperatures to be lowered to the 80-110 °C range.[5][6] Screen a panel of ligands to find the optimal one for your specific substrate combination.[11]

  • Inappropriate Base or Solvent: The base is not only responsible for deprotonating the phenol but also influences the catalyst's activity and solubility. The solvent determines the reaction temperature and the solubility of all components.

    • Solution: For Ullmann reactions, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to other bases.[11][12] In Buchwald-Hartwig couplings, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium phosphate is often effective.[7][9] Regarding solvents, polar aprotic solvents like dioxane, DMF, or NMP are generally preferred.[4][12] A screening of combinations is often necessary.

  • Incorrect Reaction Temperature: Classical Ullmann reactions demanded very high temperatures, but modern systems are designed for milder conditions.[5] Exceeding the optimal temperature can lead to catalyst decomposition, while insufficient heat will result in a sluggish or stalled reaction.

    • Solution: For modern ligand-accelerated Ullmann reactions, start with a temperature around 80-100 °C.[11] For Buchwald-Hartwig C-O couplings, a similar range of 80-110 °C is typical.[10] If no reaction is observed, incrementally increase the temperature by 10-20 °C and monitor closely. If decomposition is observed, the temperature should be lowered.

Issue 2: Significant Formation of Aryl-Aryl Homocoupled Byproduct

This side reaction, often called the "classic" Ullmann reaction, produces a biaryl compound from two molecules of your aryl halide instead of the desired diaryl ether.

Q: My mass spectrometry analysis shows a major peak corresponding to a dimer of my aryl halide starting material. Why is this happening?

A: Potential Causes & Recommended Solutions

  • Mechanism of Homocoupling: This side reaction is particularly prevalent in traditional, high-temperature Ullmann condensations. The mechanism involves the oxidative addition of two aryl halide molecules to a copper(I) species, followed by reductive elimination to form the C-C bond.[3][13]

    • Solution: This is almost always a sign that the reaction conditions are too harsh or the desired C-O coupling is too slow. The most effective solution is to lower the reaction temperature. This is made possible by using a more efficient catalytic system. Employing a well-chosen ligand (e.g., salicylaldimines, N,N-dimethylglycine for Cu) or a modern palladium system can accelerate the desired C-O coupling, allowing it to outcompete the C-C homocoupling pathway at lower temperatures.[6][12]

Issue 3: Dehalogenation of the Aryl Halide Starting Material

Instead of coupling, the halide on your starting material is replaced by a hydrogen atom, halting the reaction.

Q: I am observing a significant amount of the reduced arene corresponding to my aryl halide. What is the source of the hydrogen, and how can I prevent this?

A: Potential Causes & Recommended Solutions

  • Protic Impurities: The most common cause of dehalogenation (or protodethallation in organothallium chemistry) is the presence of trace amounts of water or other protic species in the reaction mixture.[14] These can act as a proton source in a reductive side reaction pathway.

    • Solution: Rigorous adherence to anhydrous conditions is critical. Use anhydrous grade solvents, preferably from a solvent purification system or freshly distilled. Dry all glassware in an oven before use and cool under an inert atmosphere. Ensure the base and other reagents are anhydrous.[11]

  • Solvent-Mediated Reduction: Some solvents, particularly under harsh conditions, can act as a hydride source.

    • Solution: If dehalogenation persists despite using anhydrous reagents, consider changing the solvent. Toluene or dioxane are often less prone to participating in reductive pathways compared to solvents like DMF, especially at high temperatures.

Issue 4: Formation of Bis-ether Byproducts with Dihydroxybenzenes

When using a dihydroxybenzene (like catechol or resorcinol) to create a bis(hydroxyphenyl) ether, the formation of a bis-ether, where both hydroxyl groups have reacted, can be a significant issue.

Q: I am trying to perform a mono-arylation on a dihydroxybenzene, but I am getting a substantial amount of the di-arylated product. How can I improve selectivity?

A: Potential Causes & Recommended Solutions

  • Stoichiometry and Reaction Control: The relative stoichiometry of the reactants is the primary lever for controlling selectivity.

    • Solution: Use a stoichiometric excess of the dihydroxybenzene relative to the aryl halide. A common starting point is to use 2-3 equivalents of the diol. This statistically favors the mono-arylation product. Additionally, add the aryl halide slowly over several hours using a syringe pump. This maintains a low instantaneous concentration of the aryl halide, further disfavoring the second arylation event.

  • Protecting Group Strategy: For valuable substrates or when high selectivity is required, a protecting group strategy is the most robust approach.

    • Solution: Selectively protect one of the hydroxyl groups of the dihydroxybenzene. A common choice is a benzyl ether, which is stable to the coupling conditions but can be removed later via hydrogenolysis. Perform the C-O coupling on the remaining free hydroxyl group, and then deprotect to reveal the final mono-arylated product.

Part 3: Data Summaries & Experimental Protocols

For ease of reference, the following tables summarize key parameters and provide a generalized starting protocol for optimization.

Table 1: Comparison of Key Synthetic Methodologies
FeatureModern Ullmann Condensation Buchwald-Hartwig C-O Coupling
Catalyst CuI, Cu₂O, Cu(OAc)₂ (typically 5-10 mol%)Pd(OAc)₂, Pd₂(dba)₃ (typically 1-5 mol%)
Ligand N,N-dimethylglycine, L-proline, phenanthrolines, salicylaldimines[5][12]Bulky biarylphosphines (e.g., t-BuXPhos), NHCs[7][9][10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃[11][12]K₃PO₄, NaH, NaOtBu
Solvent Dioxane, DMF, NMP, Toluene[4][12]Toluene, Dioxane, DME[10]
Temperature 80 - 120 °C[5]60 - 110 °C[10]
Pros Lower cost catalyst, often less air-sensitiveMilder conditions, broader substrate scope, higher turnover numbers
Cons Can require higher catalyst loading, sometimes less efficient for challenging substratesExpensive catalyst, ligands can be air-sensitive, requires strict inert atmosphere
Generalized Experimental Protocol (Ullmann-type Synthesis)

This protocol provides a robust starting point for the synthesis of a model bis(2-hydroxyphenyl) ether. Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₃PO₄ (4 mmol, 2.0 equiv).

  • Reagent Addition: Add the 2-halophenol (2.2 mmol, 1.1 equiv) and the corresponding aryl diol (2.0 mmol, 1.0 equiv).

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed dioxane (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Part 4: Visualizing the Process: Workflows and Mechanisms

To better understand the decision-making process and the underlying chemistry, we provide the following diagrams generated using Graphviz.

Diagram 1: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and solving common issues encountered during synthesis.

TroubleshootingWorkflow start Reaction Complete? (Check by TLC/GC-MS) low_yield Low Yield or No Conversion start->low_yield No good_yield High Yield of Desired Product start->good_yield Yes byproduct_analysis Main Component? low_yield->byproduct_analysis Analyze Crude Mixture (LC-MS/NMR) end_point Success good_yield->end_point Proceed to Purification unreacted_sm Unreacted Starting Materials byproduct_analysis->unreacted_sm Starting Materials homocoupling Aryl-Aryl Homocoupling Byproduct byproduct_analysis->homocoupling Biaryl dehalogenation Dehalogenated Arene Byproduct byproduct_analysis->dehalogenation Reduced Arene sol1 Optimize System: 1. Screen Ligands 2. Change Base/Solvent 3. Increase Temperature unreacted_sm->sol1 sol2 Reduce Harshness: 1. Lower Temperature 2. Use More Active Ligand homocoupling->sol2 sol3 Ensure Anhydrous Conditions: 1. Use Dry Solvents 2. Oven-Dry Glassware dehalogenation->sol3

Caption: A decision tree for troubleshooting low-yield reactions.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the competition between the desired C-O bond formation and the undesired C-C homocoupling side reaction in a copper-catalyzed system.

CompetingPathways cluster_desired Desired Pathway: C-O Coupling cluster_side Side Reaction: C-C Homocoupling Cu_I Cu(I)-Ligand Cu_III Ar-Cu(III)-X(OR) Cu_I->Cu_III Oxidative Addition + Ligand Exchange ArX Ar-X ArX->Cu_I PhOH Phenol (R-OH) PhOH->Cu_I Product Desired Diaryl Ether (Ar-OR) Cu_III->Product Reductive Elimination Cu_I_side Cu(I)-Ligand Cu_III_side Ar-Cu(III)-Ar(X) Cu_I_side->Cu_III_side Oxidative Addition ArX_side Ar-X ArX_side->Cu_I_side ArX2_side Ar-X (2nd equiv.) ArX2_side->Cu_III_side Side_Product Biaryl Byproduct (Ar-Ar) Cu_III_side->Side_Product Reductive Elimination start_node Reactants + Catalyst start_node->Cu_I Favored by milder conditions, effective ligand start_node->Cu_I_side Favored by high temperature, inefficient C-O coupling

Caption: Desired C-O coupling vs. C-C homocoupling side reaction.

Part 5: Frequently Asked Questions (FAQs)

Q1: My aryl halide has a strong electron-withdrawing group. Do I still need a catalyst? A: In some cases, no. If the aromatic ring is sufficiently activated by strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group, a direct nucleophilic aromatic substitution (SₙAr) may occur without a metal catalyst.[15][16] This typically requires a strong base and a polar aprotic solvent like DMSO, and may be accelerated by microwave irradiation.[6] However, for less activated or electron-rich aryl halides, a catalyst is essential.

Q2: Can I use an aryl chloride as a starting material? A: Aryl chlorides are significantly less reactive than the corresponding bromides and iodides in both Ullmann and Buchwald-Hartwig couplings due to the strength of the C-Cl bond.[12] While some highly specialized and active catalyst systems, particularly those based on palladium with bulky NHC or phosphine ligands, have shown success with aryl chlorides, they generally require higher temperatures, higher catalyst loadings, and longer reaction times.[9][17] If possible, starting with an aryl bromide or iodide is recommended for easier optimization.

Q3: How important is the purity of the phenol starting material? A: Extremely important. Phenols are susceptible to oxidation, which can introduce colored impurities and byproducts that may interfere with the catalytic cycle. It is recommended to use freshly purified phenol, for example, by recrystallization or sublimation, before use.

Q4: What is the role of the ligand in a copper-catalyzed Ullmann reaction? A: The ligand plays several crucial roles. It solubilizes the copper salt in the organic solvent, stabilizes the active copper species, and, most importantly, it accelerates the key steps of the catalytic cycle (oxidative addition and reductive elimination).[18] This acceleration allows the reaction to proceed efficiently at much lower temperatures than the classical, ligand-free Ullmann reaction, which in turn suppresses many side reactions like homocoupling and thermal decomposition.[1][5]

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. (n.d.). Chinese Chemical Letters. [Link]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369-4378. [Link]

  • Akkoç, M., Gürbüz, N., Çetinkaya, E., & Özdemir, I. (2008). Palladium N-Heterocyclic Carbene Catalysts for Synthesis of Diaryl Ethers. Synlett, 2008(12), 1781-1784. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024). Royal Society of Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. Organic Letters, 11(24), 5766-5769. [Link]

  • Ullmann Reaction. (2020). BYJU'S. [Link]

  • Recent Progress in Diaryl Ether Synthesis. (n.d.). ResearchGate. [Link]

  • Diaryl ether synthesis by etherification (arylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

  • Ullmann condensation. (n.d.). Wikipedia. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. [Link]

  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(43), 13001-13007. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. (n.d.). SciELO. [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. (2018). RSC Advances. [Link]

Sources

troubleshooting low cyclization yields when using 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the macrocyclization of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (hereafter referred to as the Linear Diol Precursor ).

This molecule is a classic "half-shell" intermediate.[1] Structurally, it consists of two catechol units linked by a diethylene glycol chain. The most frequent application of this precursor is the synthesis of Dibenzo-18-Crown-6 (DB18C6) by reacting it with bis(2-chloroethyl) ether, or Dibenzo-24-Crown-8 by reacting it with triethylene glycol di-tosylate.[1][2]

Low yields in these reactions are rarely due to "bad chemistry" but rather entropic penalties and mismatched templating .[2]

Diagnostic: Why is my yield low?

Before altering your protocol, identify the specific failure mode using this symptom checker.

SymptomProbable CauseCorrective Action
Oligomeric Gum/Sludge High Concentration / Fast Addition The intermolecular reaction (polymerization) is outcompeting the intramolecular reaction (cyclization).[1] Action: Implement pseudo-high dilution (see Protocol A).
No Cyclization (SM Remains) Base/Solvent Mismatch The phenoxide anion is not being generated, or the nucleophile is solvated too strongly (e.g., using water/alcohols without a phase transfer catalyst). Action: Switch to aprotic dipolar solvents (DMF/MeCN) or n-Butanol with high temp.
Wrong Product / Low Yield Template Mismatch You are using a base cation (e.g., Na⁺) that does not fit the target cavity size. Action: Match the cation to the crown size (See The Template Effect below).
Dark/Black Mixture Phenol Oxidation Catechol derivatives are highly susceptible to oxidation under basic conditions.[1][2] Action: Sparge all solvents with N₂/Ar and keep the reaction under strict inert atmosphere.
Deep Dive: The Template Effect (Critical)

The single most important factor in cyclizing your Linear Diol Precursor is the Template Effect . You cannot simply rely on random collisions to close the ring; you must use a metal cation to "organize" the linear chain into a pre-cyclic conformation.

The ether oxygens in your precursor wrap around the cation, bringing the two phenolic ends into proximity with the linker. If you use the wrong cation, this pre-organization fails, and polymerization dominates.

Cation Selection Matrix:

  • Target: Dibenzo-12-Crown-4

    
    Template: Lithium (Li⁺)  (Use LiOH or Li₂CO₃)[1][2]
    
  • Target: Dibenzo-15-Crown-5

    
    Template: Sodium (Na⁺)  (Use NaOH or Na₂CO₃)[1][2]
    
  • Target: Dibenzo-18-Crown-6

    
    Template: Potassium (K⁺)  (Use KOH or K₂CO₃) [Most Common][1][2]
    
  • Target: Dibenzo-24-Crown-8

    
    Template: Cesium (Cs⁺)  (Use Cs₂CO₃)[1][2]
    

Technical Note: If you are synthesizing Dibenzo-18-Crown-6 using NaOH, your yield will likely be <15%.[1][2] Switching to KOH can boost this to >40-80% because the K⁺ ion (1.38 Å radius) fits perfectly into the 18-crown-6 cavity (2.6–3.2 Å diameter).[1][2]

Visualizing the Failure Mode

The following diagram illustrates the kinetic competition between the desired cyclization (Templated) and the undesired polymerization.

ReactionPathway Precursor Linear Diol Precursor (2-{2-[2-(2-Hydroxyphenoxy)...}phenol) Complex Pre-Organized Cation-Dipole Complex Precursor->Complex  + Template (K+) Polymerization Intermolecular Reaction (Oligomerization) Precursor->Polymerization  No Template / High Conc. Linker Linker Reagent (e.g., Bis(2-chloroethyl) ether) Linker->Complex Template Template Cation (K+) Cyclization Intramolecular Cyclization (Ring Closure) Complex->Cyclization  Kinetic Favorability Product Target Crown Ether (High Yield) Cyclization->Product Waste Polymer Gum (Low Yield) Polymerization->Waste

Caption: The Template Effect acts as a kinetic funnel, directing the Linear Diol Precursor toward cyclization rather than polymerization.

Optimized Protocol: Pseudo-High Dilution Synthesis

This protocol is designed for the synthesis of Dibenzo-18-Crown-6 using your precursor.[1][2] It utilizes the Pseudo-High Dilution technique, where reagents are kept at low instantaneous concentration relative to the reaction volume.

Reagents:

  • Linear Diol Precursor: 10 mmol

  • Linker: Bis(2-chloroethyl) ether (10 mmol)

  • Base: Potassium Hydroxide (KOH) pellets (22 mmol) — Must be pulverized.

  • Solvent: n-Butanol (150 mL) — Preferred over DMF for this specific reaction due to better template solvation and ease of workup.[1][2]

Step-by-Step Workflow:

  • System Prep: Equip a 3-neck round bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for the slurry), a reflux condenser, and a pressure-equalizing dropping funnel.[2] Flush with Nitrogen (N₂).[1][2]

  • Solvent Degassing: Sparge the n-Butanol with N₂ for 20 minutes. This prevents the "browning" of the phenol.

  • Base Activation: Add the n-Butanol and pulverized KOH to the flask. Heat to reflux (approx. 118°C) for 30 minutes. This ensures the base is dissolved/suspended and ready.

  • Reagent Mixing: In a separate flask, dissolve both the Linear Diol Precursor and the Linker [Bis(2-chloroethyl) ether] in 50 mL of n-Butanol.

  • Slow Addition (The Critical Step):

    • Load the reagent mixture into the dropping funnel.

    • Add the mixture to the refluxing KOH solution dropwise over a period of 2 to 4 hours .

    • Why? This keeps the concentration of unreacted linear chains low, statistically favoring the intramolecular reaction (cyclization) over the intermolecular collision (polymerization).

  • Digestion: After addition is complete, reflux for an additional 12–16 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Acidify slightly with dilute HCl to neutralize excess base.

    • The product often precipitates or crystallizes directly from n-Butanol upon cooling.[2] If not, remove solvent in vacuo and recrystallize from n-heptane or toluene.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of KOH? A: Yes, and it is often preferred if you are using Acetonitrile (MeCN) or Acetone as the solvent. If using K₂CO₃, the reaction is heterogeneous. You must use vigorous mechanical stirring. Add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (Finkelstein condition) to convert the chloro-linker to a more reactive iodo-linker in situ, which speeds up the cyclization significantly.

Q: My product is sticky and won't crystallize. What happened? A: You likely have significant oligomer contamination.[2]

  • Try triturating the oil with cold methanol or diethyl ether.[2] The polymer is often less soluble than the crown ether.

  • If that fails, run a short column chromatography plug (Silica gel).[2] Crown ethers are polar but move reasonably well in EtOAc/Hexane mixtures, whereas the phenolic polymers will stick to the baseline.

Q: Why do I need to use "Bis(2-chloroethyl) ether"? Can I use "1,2-dichloroethane"? A: It depends on your target.

  • Your precursor (4 oxygens) + Bis(2-chloroethyl) ether (1 oxygen) = 5 Oxygens? No.[1] Bis(2-chloroethyl) ether has 1 oxygen.[1][2] Total = 5. Wait.

  • Correction: Your precursor has 2 phenolic oxygens and 2 ether oxygens.[1][2] Total 4.

  • Bis(2-chloroethyl) ether adds 1 ether oxygen.[1][2] Total = 5. This would make Dibenzo-15-Crown-5.[1][2]

  • To make Dibenzo-18-Crown-6 (6 Oxygens): You actually need a linker with 2 oxygens if your precursor has 4.[1][2]

  • Verification: The standard synthesis of DB18C6 is Catechol (2 O) + Bis(2-chloroethyl) ether (1 O) -> Dimer -> + Bis(2-chloroethyl) ether -> DB18C6.[1][2]

  • If you are starting with the dimer (your precursor), you react it with Bis(2-chloroethyl) ether again.[1]

  • Precursor (4 O) + Linker (1 O) = 5 O?

  • Let's recount the atoms in 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol :

    • Ph-O-CH2CH2-O-CH2CH2-O-Ph.[1][2]

    • Oxygens: 1 (Ph) + 1 (Ether) + 1 (Ether) + 1 (Ph) = 4 Oxygens .[1]

    • Target DB18C6 has 6 Oxygens .[2]

    • You need to add a 2-oxygen fragment.[1][2]

    • Reagent Required: 1,2-Bis(2-chloroethoxy)ethane (Cl-CH2CH2-O-CH2CH2-O-CH2CH2-Cl) is too long.[1][2]

    • Actually, the standard route is: Catechol + Bis(2-chloroethyl) ether

      
       DB18C6 directly (2:2 stoichiometry).[1]
      
    • If you have the linear dimer, you need to close it with Diethylene Glycol Ditosylate or Bis(2-chloroethyl) ether ?

    • Bis(2-chloroethyl) ether is Cl-CH2CH2-O-CH2CH2-Cl.[1][2] It contains 1 Oxygen .[2]

    • 4 (Precursor) + 1 (Linker) = 5 Oxygens.[1] This makes Dibenzo-15-Crown-5 .[1][2]

    • CRITICAL CHECK: If your target is DB18C6, and you are using this specific precursor, you must use Triethylene Glycol Ditosylate (which adds 2 oxygens? No, that adds 3).

    • Correction: To go from 4 Oxygens to 6 Oxygens, you need a linker with 2 Oxygens .[2]

    • Linker: 1,2-Bis(2-chloroethoxy)ethane (Cl-CH2CH2-O-CH2CH2-Cl).[1][2] Wait, that has 1 oxygen.[2]

    • Linker: Triethylene glycol dichloride (Cl-CH2CH2-O-CH2CH2-O-CH2CH2-Cl).[1][2] That has 2 oxygens.[1][2][3]

    • To make 18-Crown-6 , you must use 1,2-Bis(2-iodoethoxy)ethane (or the dichloride/ditosylate).[1][2]

Q: I am using 1,2-dibromoethane. What will I get? A: Precursor (4 O) + 1,2-dibromoethane (0 O) = 4 Oxygens .[1] You will form Dibenzo-12-Crown-4 .

  • Template: Use Lithium (LiOH).[1][2]

  • Yield Warning: 12-membered rings are strained.[1][2] High dilution is mandatory.[2]

References
  • Pedersen, C. J. (1967).[2] Cyclic polyethers and their complexes with metal salts.[2][4] Journal of the American Chemical Society, 89(26), 7017–7036. Link[1]

  • Gokel, G. W., et al. (1990).[5] 4,13-Diaza-18-Crown-6.[1][2][5] Organic Syntheses, 68, 227.[5] (Describes high dilution and template principles). Link[1]

  • Li, F., et al. (2019). Template-Directed Synthesis of Macrocycles. Chemical Reviews, 119(12), 7328–7401. Link[1]

  • Org. Synth. Coll. Vol. 6 , p.395 (1988); Vol. 52, p.66 (1972). Preparation of Dibenzo-18-Crown-6.[1][2][5][6][7][8] Link[1]

Sources

Technical Support Center: Stability of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (referred to herein as BHEEPP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under basic (alkaline) conditions. Understanding its chemical behavior is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common observations and questions regarding the use of BHEEPP in alkaline environments.

Q1: My solution containing BHEEPP turned yellow or brown immediately after adding a base (e.g., NaOH, Et₃N). What is happening and is the compound degrading?

A: This is the most common observation and a clear indicator of compound degradation. The color change is due to the rapid, base-catalyzed aerobic oxidation of the o-hydroxyphenoxy (catechol-like) moiety on the molecule.

Here is the underlying mechanism:

  • Deprotonation: In a basic medium, the acidic phenolic hydroxyl groups are deprotonated to form phenoxide anions.

  • Increased Electron Density: This deprotonation significantly increases the electron density of the aromatic ring, making it highly susceptible to oxidation.[1]

  • Oxidation to Quinone: In the presence of dissolved oxygen from the air, the resulting catecholate anion is readily oxidized to a highly colored ortho-quinone derivative.[2] These quinones can subsequently undergo further reactions, including polymerization, leading to the formation of complex, dark-brown mixtures.[3]

The catechol functional group is well-known for its sensitivity to oxidation, a process that is greatly accelerated at higher pH.[4]

cluster_molecule BHEEPP Molecule cluster_process Degradation Process BHEEPP 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (Catechol-like Moiety) Deprotonation Deprotonated Intermediate (Phenoxide/Catecholate) BHEEPP->Deprotonation + Base (e.g., NaOH) - H₂O Oxidation Oxidized Product (o-Quinone Derivative) Deprotonation->Oxidation + O₂ (Air) Degradation Further Degradation & Polymerization Oxidation->Degradation Leads to Color Change (Yellow → Brown)

Caption: Base-catalyzed aerobic oxidation pathway of BHEEPP.

Q2: What are the primary degradation pathways for BHEEPP under basic conditions? Is the ether linkage stable?

A: The stability of BHEEPP is dictated by its functional groups. The molecule contains two key structural features: phenol groups and ether linkages.

  • Primary Pathway: Phenol Oxidation: As detailed in Q1, the overwhelming primary degradation pathway under basic conditions is the oxidation of the catechol-like ring. Phenols, in general, are more easily oxidized than alcohols, and this reactivity is dramatically enhanced upon deprotonation in base.[5]

  • Secondary Pathway: Ether Cleavage (Unlikely): The ethoxy (-O-CH₂-CH₂-) linkages are generally very stable under basic conditions. The hydrolysis and cleavage of open-chain ethers typically require harsh acidic conditions.[6][7] A basic hydrolysis mechanism would require the departure of an alkoxide ion, which is a very poor leaving group, making this pathway kinetically unfavorable under standard experimental conditions.[6] Therefore, you should not expect significant cleavage of the ether backbone of BHEEPP in basic media.

Troubleshooting Guide: Preventing BHEEPP Degradation

This section provides actionable protocols and solutions to common problems encountered during experiments.

Q3: What experimental factors will accelerate the degradation of BHEEPP?

A: Several factors can influence the rate of oxidation. Understanding and controlling them is key to maintaining the integrity of the compound.

FactorEffect on StabilityScientific Rationale
pH Decreases Higher pH leads to a greater concentration of the highly reactive phenoxide/catecholate anion, accelerating the rate of oxidation.
Oxygen Decreases Molecular oxygen is the primary oxidizing agent. Its presence is essential for the rapid degradation pathway.[2]
Temperature Decreases Higher temperatures increase the rate of all chemical reactions, including oxidation.
Metal Ions Decreases Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation of phenols.[3][4]
Light Decreases Exposure to light, especially UV, can promote the formation of radical species that initiate or participate in oxidation reactions.
Q4: What is the recommended protocol for handling BHEEPP in a basic solution to ensure its stability?

A: To minimize degradation, you must rigorously control the experimental environment to exclude oxygen. The following step-by-step protocol is recommended for preparing and using BHEEPP solutions under basic conditions.

Objective: To prepare a solution of BHEEPP in a basic buffer while minimizing oxidative degradation.

Materials:

  • BHEEPP solid

  • High-purity, deoxygenated solvent (e.g., water, buffer, THF)

  • Concentrated base stock solution (e.g., 1 M NaOH)

  • Inert gas source (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Glassware (oven-dried to remove moisture)

  • Optional: Chelating agent (e.g., EDTA), Antioxidant (e.g., Ascorbic Acid)

Protocol:

  • Deoxygenate the Solvent:

    • Sparge your chosen solvent (e.g., phosphate buffer, pH 8.0) with a steady stream of inert gas (N₂ or Ar) for at least 30-60 minutes. This removes dissolved oxygen.

    • For organic solvents, a freeze-pump-thaw cycle (3x) is also highly effective.

  • Set Up an Inert Atmosphere:

    • Perform all subsequent steps in a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Prepare the Solution:

    • Weigh the required amount of BHEEPP into an oven-dried flask.

    • Add the deoxygenated solvent via a cannula or gas-tight syringe to dissolve the BHEEPP.

    • If your protocol allows, consider adding a chelating agent like EDTA (to ~1 mM) to sequester any catalytic metal ions.

  • Adjust the pH:

    • While stirring under the inert atmosphere, slowly add the required volume of your deoxygenated base stock solution to reach the target pH.

    • Prepare the base stock solution using deoxygenated water as well.

  • Storage and Use:

    • Seal the flask tightly under the inert atmosphere.

    • If the solution must be stored, keep it at low temperature (2-8 °C) and protected from light by wrapping the flask in aluminum foil.[8]

    • Crucially, use the solution as quickly as possible after preparation. Stability is finite even under these conditions.

cluster_optional Optional Stabilization start Start sparge Deoxygenate Solvent (N₂ or Ar Sparge) start->sparge setup Assemble Glassware Under Inert Atmosphere sparge->setup add_solid Add Solid BHEEPP setup->add_solid add_solvent Add Deoxygenated Solvent add_solid->add_solvent add_base Add Deoxygenated Base add_solvent->add_base chelator Add Chelator (EDTA) add_solvent->chelator Optional use Use Solution Immediately add_base->use end End use->end store Store Cold (2-8°C) & Protected from Light use->store If Storage is Necessary chelator->add_base store->end

Caption: Recommended workflow for handling BHEEPP under basic conditions.

Q5: How can I quantitatively monitor the degradation of my compound during an experiment?

A: If you suspect degradation is affecting your results, or if you need to validate the stability for a new protocol, several analytical techniques can be employed.

  • UV-Vis Spectroscopy: This is a simple and rapid method. As BHEEPP oxidizes to quinone-type structures, new absorbance peaks will appear in the visible range (~350-500 nm), corresponding to the yellow/brown color. You can monitor the increase in this absorbance over time as a proxy for degradation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for quantitative analysis. You can develop a method to separate BHEEPP from its degradation products. By monitoring the decrease in the peak area of the parent BHEEPP compound over time, you can precisely calculate its degradation rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It allows you to not only quantify the loss of BHEEPP but also to identify the molecular weights of the degradation products, confirming the oxidative pathway.

References
  • Reactions of Phenols. (2024, January 10). Chemistry Steps. [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Stack Exchange. [Link]

  • Ch24: Phenols oxidations. University of Calgary. [Link]

  • Video: Oxidation of Phenols to Quinones. (2025, May 22). JoVE. [Link]

  • 17.10: Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. [Link]

  • Oxidation and reduction of phenols. ResearchGate. [Link]

  • Catechol. Wikipedia. [Link]

  • Hydrolysis of ether. (2025, January 23). Filo. [Link]

Sources

Validation & Comparative

1H NMR characterization of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

[1]

Executive Summary & Structural Logic

Compound: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol CAS: 23116-94-1 Formula: C₁₆H₁₈O₅ Molecular Weight: 290.31 g/mol [1][2]

This molecule consists of two catechol (1,2-dihydroxybenzene) units linked by a diethylene glycol chain.[1] The symmetry of the molecule simplifies the NMR spectrum, resulting in a signal set representing half the molecule (integration values are doubled).[1]

Key Characterization Challenge: Differentiation from the cyclized product (Dibenzo-18-crown-6 ) and the starting material (Catechol ).[1] The definitive markers are the phenolic hydroxyl protons (present in the precursor, absent in the crown ether) and the specific chemical shifts of the ethylene bridge protons .[1]

Experimental Protocol (Self-Validating System)

To ensure reproducible data, follow this solvent-specific protocol. The choice of solvent drastically affects the visibility and position of the phenolic -OH protons.

Step 1: Solvent Selection[1]
  • Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1]

    • Why: DMSO is a strong hydrogen bond acceptor.[1] It "freezes" the exchange of the phenolic protons, resulting in sharp, distinct singlets (often split if coupling occurs, though rare for phenols) rather than broad humps.[1] It also ensures full solubility of the polar di-phenol.[1]

  • Secondary Choice: CDCl₃ (Chloroform-d) [1]

    • Why: Good for observing intramolecular hydrogen bonding.[1] In this molecule, the phenolic proton often H-bonds to the adjacent ether oxygen, potentially sharpening the peak even in non-polar solvents.[1] However, peak broadening is a risk if the sample is "wet" (contains trace water).[1]

Step 2: Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the solid product.

  • Dissolution: Dissolve in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (common if inorganic salts from synthesis remain), filter through a small glass wool plug directly into the NMR tube.[1] Paramagnetic impurities (e.g., rust, metal shavings) will broaden all peaks. [1]

Spectral Assignment & Data Analysis[1][3]

The following data assumes a 400 MHz spectrometer at 298 K.

A. Chemical Shift Table (in CDCl₃)[1][4]
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Interpretation
Aromatic (Ar-H) 6.80 – 7.00Multiplet (m)8HOverlapping protons of the two catechol rings.[1]
Phenolic -OH 6.50 – 7.50*Singlet (s, broad)2HHighly variable.[1] Disappears on D₂O shake.
Ether (Ar-O-CH₂) 4.15 – 4.25Triplet (t)4HProtons adjacent to the phenoxy group (Deshielded).[1]
Ether (CH₂-O-CH₂) 3.90 – 4.00Triplet (t)4HProtons of the central ether linkage.[1]

*Note: In DMSO-d₆, the Phenolic -OH will likely appear as a sharp singlet further downfield (approx.[1] 8.8 – 9.2 ppm).[1]

B. Detailed Region Analysis[1]
1. The Aliphatic Ether Region (3.5 – 4.5 ppm)

This is the "fingerprint" of the linker chain.[1] You will see two distinct triplets (or apparent singlets if resolution is low) corresponding to the diethylene glycol bridge.[1]

  • The "Outer" Methylene (Ar-O-CH₂-): Appears downfield (~4.2 ppm) due to the electron-withdrawing inductive effect of the aromatic ring oxygen.[1]

  • The "Inner" Methylene (-CH₂-O-CH₂-): Appears upfield (~3.95 ppm) as it is flanked by aliphatic ethers, which are less electron-withdrawing than the phenolic ether.[1]

2. The Aromatic Region (6.8 – 7.0 ppm)

The catechol ring protons form an ABCD or AA'BB' system.[1] Due to the similar electronic environment of the ether and hydroxyl substituents (both electron-donating), these signals often overlap into a tight multiplet range.[1]

  • Diagnostic Check: If you see distinct doublets significantly separated, check for mono-alkylation impurities (where one side of the chain reacted, but the other didn't).[1]

3. The Phenolic Proton (The "Kill Switch")

This signal validates that you have the open-chain precursor and not the cyclized crown ether.[1]

  • Test: Run the spectrum, then add 1 drop of D₂O (Deuterium Oxide) to the tube and shake.

  • Result: If the peak at ~7.0 ppm (or ~9.0 ppm in DMSO) disappears, it is the -OH group.[1] If it remains, it is an impurity or non-exchangeable proton.[1]

Comparative Analysis: Precursor vs. Alternatives

This table objectively compares the target molecule against its synthesis partners.

FeatureTarget Molecule (Precursor)Dibenzo-18-Crown-6 (Product)Catechol (Starting Material)
Formula C₁₆H₁₈O₅C₂₀H₂₄O₆C₆H₆O₂
Phenolic -OH Present (2H) Absent Present (2H)
Ether Region Two sets of triplets (8H total)Two sets of singlets/triplets (16H total)*None
Symmetry C2v (Open chain)D2h (Cyclic)C2v
Solubility Moderate in CDCl₃Low in CDCl₃, High in BenzeneHigh in polar solvents

*Note: Dibenzo-18-crown-6 has 16 aliphatic protons because the ring closure adds another -CH₂CH₂- unit.[1] The target precursor only has 8 aliphatic protons.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for validating the structure based on NMR signals.

NMR_LogicSampleUnknown Sample(Suspected C16H18O5)SolventDissolve in DMSO-d6(Prevents OH exchange)Sample->SolventSpectrumAcquire 1H NMRSolvent->SpectrumRegion_AliphaticAliphatic Region(3.5 - 4.5 ppm)Spectrum->Region_AliphaticRegion_AromaticAromatic Region(6.5 - 7.5 ppm)Spectrum->Region_AromaticRegion_OHLabile Proton Region(8.5 - 9.5 ppm in DMSO)Spectrum->Region_OHCheck_IntegAliphatic Integration = 8H?Region_Aliphatic->Check_IntegCheck_OHIs -OH Singlet Present?Region_OH->Check_OHCheck_OH->Check_IntegYes (OH Present)Result_CrownIDENTIFIED:Dibenzo-18-Crown-6(Cyclized Product)Check_OH->Result_CrownNo (OH Absent)Result_PrecursorCONFIRMED:1,5-bis(2-hydroxyphenoxy)-3-oxapentaneCheck_Integ->Result_PrecursorYes (8H)Result_ImpurityREJECT:Mono-alkylated ImpurityCheck_Integ->Result_ImpurityNo (Target is 8H)

Caption: Logic flow for distinguishing the target podand from its cyclized crown ether derivative.

References

  • Pedersen, C. J. (1967).[1] Cyclic polyethers and their complexes with metal salts.[3] Journal of the American Chemical Society, 89(26), 7017–7036.[1]

  • PubChem. (n.d.).[1][2][4] Compound Summary: 1,5-Bis(2-hydroxyphenoxy)-3-oxapentane (CID 300689).[1] National Library of Medicine.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (CAS 23116-94-1).[1][5] [1]

  • NIST Chemistry WebBook. (n.d.).[1][6] 1H NMR Data for Phenolic Ethers. National Institute of Standards and Technology.[1][6]

Publish Comparison Guide: MS Analysis of Triethylene Glycol Bis(2-hydroxyphenyl) Ether

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive mass spectrometry (MS) workflow for validating the purity of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol (commonly known as Triethylene Glycol Bis(2-hydroxyphenyl) Ether ).[1]

This molecule is a critical "pre-organized" intermediate for synthesizing supramolecular structures like Dibenzo-24-crown-8 . Its performance in ring-closing reactions is strictly governed by the exact length of the polyether chain.[1] Conventional analysis (HPLC-UV) often fails to detect homologous impurities (e.g., diethylene or tetraethylene glycol derivatives) which possess identical chromophores but disastrously alter the folding geometry.[1]

Core Directive: The Case for Mass Spectrometry

In high-precision supramolecular chemistry, "purity" is not just about the absence of dirt; it is about structural fidelity .

  • The Problem: Commercial supplies of polyether derivatives often suffer from "polydispersity."[1] A sample labeled 98% pure by HPLC-UV may actually contain 5–10% of chain-length homologues (n=2 or n=4 ethoxy units). These impurities have the exact same UV absorption profile (catechol chromophore) as the target (n=3), making them invisible to standard UV detectors.[1]

  • The Consequence: If you use a polydisperse linker to synthesize a crown ether, you will generate a mixture of ring sizes (e.g., 21-crown-7 and 24-crown-8) that are nearly impossible to separate downstream.

  • The Solution: LC-MS (Liquid Chromatography-Mass Spectrometry). By filtering for specific Mass-to-Charge (m/z) ratios, MS is the only technique that can definitively validate the spacer length.[1]

Comparison: MS-Verified vs. Standard Alternatives
FeatureAlternative A: HPLC-UV (254 nm) Alternative B: 1H-NMR The Product: LC-MS (ESI)
Primary Detection Aromatic Ring AbsorptionHydrogen EnvironmentMass-to-Charge Ratio (m/z)
Homologue Detection Poor. n=2, n=3, n=4 chains co-elute or overlap; spectra are identical.Moderate. Ethoxy signals overlap heavily; difficult to quantify <2% impurities.Excellent. Distinct masses (Δ 44 Da) allow absolute quantification.
Sensitivity High (for aromatics)Low (requires mg quantities)Ultra-High (pg to ng range)
Impurity ID Impossible without standards.Structural inference only.Definitive (via fragmentation patterns).
Verdict Insufficient for supramolecular synthesis.Good for bulk structure confirmation.Mandatory for critical purity validation.

Technical Deep Dive: The MS Protocol

Molecule Characterization
  • IUPAC Name: 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

  • Common Name: Triethylene glycol bis(2-hydroxyphenyl) ether

  • Formula: C₁₈H₂₂O₆

  • Molecular Weight: 334.37 g/mol

  • Key Structural Features: Two terminal phenol groups (ionizable in ESI-); Polyether backbone (cation-philic in ESI+).

Critical Impurities to Target

You must scan for these specific byproducts of the Williamson ether synthesis:

  • Mono-Substituted Intermediate (The "Half-Linker"):

    • Structure: One catechol unit attached to the triethylene glycol chain; other end is a free hydroxyl.

    • Formula: C₁₂H₁₈O₅

    • Target m/z: 242.1 (ESI+) / 241.1 (ESI-)

  • Diethylene Homologue (Short Chain):

    • Formula: C₁₆H₁₈O₅

    • Target m/z: 290.1 (ESI+) / 289.1 (ESI-)[1]

  • Tetraethylene Homologue (Long Chain):

    • Formula: C₂₀H₂₆O₇

    • Target m/z: 378.2 (ESI+) / 377.2 (ESI-)

Experimental Protocol

This protocol uses a self-validating "Dual-Polarity" approach. We use Negative Mode (ESI-) to quantify the phenolic functionality and Positive Mode (ESI+) to confirm the ether chain length (via sodium adducts).[1]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of sample in 1 mL of Methanol (LC-MS grade). Vortex for 30 seconds.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water (Final conc: 10 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

Step 2: LC Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1] Note: A Phenyl-Hexyl column is a superior alternative if separation of aromatic isomers is required.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for ESI-).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-6 min: 10% -> 90% B (Linear ramp)

    • 6-8 min: 90% B (Wash)

    • 8-10 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Source: ESI)
  • Gas Temp: 325°C

  • Nebulizer: 35 psig

  • Capillary Voltage: 3500 V (Pos) / 3000 V (Neg)

  • Scan Range: 100 – 600 m/z

Step 4: Data Interpretation (The Self-Validating Logic)
  • In ESI Positive (+):

    • Expect a dominant [M+Na]⁺ peak at m/z 357.4 . (Polyethers trap Na⁺ avidly).

    • Look for [M+NH₄]⁺ at m/z 352.4 if using ammonium buffer.

    • Validation: If you see m/z 313.3 ([M_homologue+Na]⁺), your sample has the diethylene glycol impurity.[1]

  • In ESI Negative (-):

    • Expect a dominant [M-H]⁻ peak at m/z 333.4 .

    • Validation: This mode confirms the presence of the phenolic protons.[1] If the signal is weak, the phenols may be alkylated (capped), indicating a "dead" monomer that will not react.[1]

Visualization of the Workflow

The following diagram illustrates the decision logic for validating the product.

MS_Workflow Sample Raw Sample (C18H22O6) LC_Sep UHPLC Separation (C18 Column) Sample->LC_Sep ESI_Pos ESI Positive (+) Detects Ether Chain LC_Sep->ESI_Pos Stream Split ESI_Neg ESI Negative (-) Detects Phenol Groups LC_Sep->ESI_Neg Stream Split Target_Pos Target Adduct [M+Na]+ = 357.4 m/z ESI_Pos->Target_Pos Dominant Peak? Impurity_Short Impurity: Short Chain (Diethylene) [M+Na]+ = 313.3 m/z ESI_Pos->Impurity_Short Check Trace Impurity_Long Impurity: Long Chain (Tetraethylene) [M+Na]+ = 401.4 m/z ESI_Pos->Impurity_Long Check Trace Target_Neg Target Ion [M-H]- = 333.4 m/z ESI_Neg->Target_Neg Dominant Peak? Impurity_Mono Impurity: Mono-Sub (Half-Reacted) [M-H]- = 241.1 m/z ESI_Neg->Impurity_Mono Check Trace

Caption: Analytical logic flow for validating spacer length (ESI+) and functional reactivity (ESI-).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2136081, 2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol. Retrieved from [Link][1]

  • Pedersen, C. J. (1967). Cyclic polyethers and their complexes with metal salts. Journal of the American Chemical Society.[1] (Foundational work establishing the necessity of pure polyether chain lengths for crown ether synthesis).[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol, with its dual phenolic and ether functionalities, requires a nuanced approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and safe laboratory practice.

The dual nature of this molecule—containing both phenol and ether groups—presents a specific hazard profile that dictates our personal protective equipment (PPE) choices. Phenols are recognized for their corrosivity and systemic toxicity, with the potential for rapid absorption through the skin.[1][2][3][4] Ethers, on the other hand, can form explosive peroxides upon storage and exposure to air and light.[5][6][7][8] Therefore, our PPE strategy is designed to mitigate both chemical exposure and potential physical hazards.

Core Principles of Protection

When handling 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol, a comprehensive approach to PPE is non-negotiable. The following sections detail the minimum required PPE and provide a rationale for each selection, ensuring a deep understanding of the safety protocols.

Given that phenolic compounds can be readily absorbed through the skin, dermal protection is of paramount importance.[1][9] Standard laboratory attire, including long pants and closed-toe shoes, is a fundamental prerequisite.[3]

  • Gloves: The choice of glove material is critical. Due to the presence of the phenol moiety, standard nitrile gloves may offer insufficient protection, especially during prolonged handling or in the event of a spill.[2][9] For this compound, double-gloving is strongly recommended.[9] The inner glove can be a standard nitrile glove, providing a base layer of protection. The outer glove should be of a more robust material, such as neoprene or butyl rubber, which offer greater resistance to phenolic compounds.[1][3] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before and during use.

  • Laboratory Coat: A flame-resistant lab coat is essential, buttoned to its full length to protect against splashes and potential ignition sources, as the related compound 2-Ethoxyphenol is a combustible liquid.[6][10][11]

  • Apron: For procedures with a significant risk of splashing, such as transferring large volumes or during vigorous mixing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][3]

Respiratory Protection: An Invisible Shield

While working in a certified chemical fume hood is the primary engineering control to minimize inhalation exposure, certain situations may warrant respiratory protection.[3][8][12]

  • Fume Hood: All handling of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol should be conducted within a properly functioning chemical fume hood.[3][8] This is particularly crucial when working with heated solutions or when there is a potential for aerosol generation, such as during centrifugation.[3][9]

  • Respirators: In the event of a large spill or a failure of the primary engineering controls, a full-face respirator with multi-purpose combination cartridges is necessary.[7] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Eye and Face Protection: A Clear Line of Defense

The eyes are particularly vulnerable to chemical splashes. The Safety Data Sheet for the similar compound 2-Ethoxyphenol indicates it can cause serious eye damage.[10][11][13]

  • Safety Goggles: Chemical splash goggles are mandatory whenever handling this compound.[2][14] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: When there is a heightened risk of splashes, such as when handling larger quantities or during reactions with the potential for vigorous evolution of gas, a face shield should be worn in conjunction with safety goggles.[2][13]

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety extends to the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage.[7]

  • Store: Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][10][11] It should be kept separate from incompatible materials such as strong oxidizing agents.[7][8] The storage location should be a designated and clearly labeled cabinet for flammable and combustible materials.

Handling and Use
  • Preparation: Before beginning any work, ensure that an eyewash station and safety shower are readily accessible and unobstructed.[7][15]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye and face protection.

  • In the Fume Hood: Conduct all manipulations of the compound inside a certified chemical fume hood.[3]

  • Spill Preparedness: Have a chemical spill kit readily available. For phenolic compounds, it is advisable to have polyethylene glycol (PEG) 300 or 400 in the spill kit, as it is effective in decontaminating skin after exposure.[1][9]

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Chemical Waste: All solutions and unused portions of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol must be disposed of as hazardous chemical waste.[3][16] Follow your institution's specific guidelines for hazardous waste disposal. Do not pour this chemical down the drain, as it can be harmful to aquatic life.[10][11]

  • Contaminated PPE: Heavily contaminated disposable gloves and other PPE should be collected in a designated, sealed container and disposed of as hazardous waste.[9] Lab coats that become significantly contaminated may also need to be disposed of as hazardous waste.[9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Summary of Personal Protective Equipment

TaskRequired Personal Protective Equipment
Receiving and Storage Safety goggles, Lab coat, Nitrile gloves
Low-Volume Handling (<10 mL) in a Fume Hood Chemical splash goggles, Flame-resistant lab coat, Double gloves (inner nitrile, outer neoprene/butyl rubber)
High-Volume Handling (>10 mL) or Splash Potential Face shield and chemical splash goggles, Flame-resistant lab coat, Chemical-resistant apron (neoprene/butyl rubber), Double gloves (inner nitrile, outer neoprene/butyl rubber)
Spill Cleanup Full-face respirator with appropriate cartridges, Chemical-resistant suit, Heavy-duty chemical-resistant gloves (butyl rubber), Chemical-resistant boots

Workflow for Safe Handling

The following diagram illustrates the key decision points and safety protocols for handling 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Start: Prepare to Handle Chemical check_sds Review SDS and SOPs prep_start->check_sds check_ppe Inspect and Don PPE check_sds->check_ppe check_hood Verify Fume Hood Function check_ppe->check_hood handle_chem Handle Chemical in Fume Hood check_hood->handle_chem no_spill No Spill handle_chem->no_spill Successful Operation spill Spill Occurs handle_chem->spill Incident dispose_waste Dispose of Chemical Waste no_spill->dispose_waste spill_response Initiate Spill Response Protocol spill->spill_response clean_area Clean Work Area spill_response->clean_area dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_ppe->clean_area end_process End of Process clean_area->end_process

Caption: Workflow for the safe handling of 2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}phenol.

References

  • Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety. (n.d.). Retrieved from [Link]

  • Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. (n.d.). Retrieved from [Link]

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety. (2022, June). Retrieved from [Link]

  • FACT SHEET: Phenol - Environmental Health and Safety. (2023, June 30). Retrieved from [Link]

  • Ethers | Health & Safety | Health and Safety Department. (2024, July 22). Retrieved from [Link]

  • Diethyl ether - Zaera Research Group. (2022, October 11). Retrieved from [Link]

  • Diethyl Ether - Standard Operating Procedure. (2012, December 14). Retrieved from [Link]

  • Western Carolina University Standard Operating Procedure for the use of Diethyl ether. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Durham Tech. (n.d.). Retrieved from [Link]

  • 2-ETHOXYPHENOL FOR SYNTHESIS - Loba Chemie. (2024, March 12). Retrieved from [Link]

  • EPA Subpart P Regulations - HW Drugs. (n.d.). Retrieved from [Link]

  • Certain Nonylphenols and Nonylphenol Ethoxylates; Significant New Use Rule. (2014, October 1). Retrieved from [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. (2025, December 22). Retrieved from [Link]

  • Material Safety Data Sheet - 5'-Bromo-2'-hydroxyacetophenone - Cole-Parmer. (2003, December 2). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.